Orphenadrine Citrate
Description
This compound is the citrate salt form of orphenadrine with a muscle relaxant property. Although the mechanism of action has not been fully elucidated, this compound appears to block cholinergic receptors, thereby interfering with the transmission of nerve impulses from the spinal cord to the muscles. It does not produce myoneural block, nor does it affect crossed extensor reflexes.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1959 and is indicated for pain.
See also: Orphenadrine (has active moiety); Aspirin; caffeine; this compound (component of).
Properties
IUPAC Name |
N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMNTDFSPSQXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83-98-7 (Parent) | |
| Record name | Orphenadrine citrate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8044678 | |
| Record name | Orphenadrine dihydrogen citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>69.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11532864 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4682-36-4, 4724-58-7 | |
| Record name | Orphenadrine citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4682-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanamine, N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]-, 2-hydroxy-1,2,3-propanetricarboxylate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4724-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orphenadrine citrate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orphenadrine citrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Orphenadrine dihydrogen citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORPHENADRINE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0A40N8I4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Cellular and Molecular Targets of Orphenadrine Citrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orphenadrine is a versatile pharmacological agent with a history of use as a skeletal muscle relaxant and antiparkinsonian drug.[1][2] Its therapeutic effects and side-effect profile are rooted in its complex polypharmacology, engaging multiple cellular and molecular targets. This document provides a detailed examination of these targets, summarizing quantitative binding data, outlining common experimental methodologies for their identification, and visualizing the associated signaling pathways. Orphenadrine's primary mechanisms of action include antagonism of the N-methyl-D-aspartate (NMDA) receptor, histamine H1 receptor, and muscarinic acetylcholine receptors (mAChRs).[3][4][5] Secondary activities at various ion channels and neurotransmitter transporters further contribute to its overall pharmacological profile. Understanding this multifaceted interaction is critical for ongoing research and the development of more selective therapeutic agents.
Primary Molecular Targets
Orphenadrine's principal effects are attributed to its antagonist activity at three key receptor systems. It is often described as a "dirty drug" due to its engagement with multiple targets.
NMDA Receptor Antagonism
Orphenadrine acts as a non-competitive antagonist at the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and pain perception. This antagonism is believed to underlie its analgesic properties. Orphenadrine interacts with the phencyclidine (PCP) binding site located within the receptor's ion channel.
Histamine H1 Receptor Antagonism
As a derivative of the first-generation antihistamine diphenhydramine, orphenadrine is a potent histamine H1 receptor antagonist. This action is responsible for its sedative effects and contributes to its anticholinergic side-effect profile.
Muscarinic Acetylcholine Receptor (mAChR) Antagonism
Orphenadrine exhibits significant anticholinergic activity by acting as a non-selective antagonist of muscarinic acetylcholine receptors. This action restores the balance of cholinergic and dopaminergic neurotransmission in the basal ganglia, which is beneficial in treating Parkinson's disease and drug-induced parkinsonism. Its muscle relaxant effects may also be linked to this central atropine-like action.
Secondary and Other Molecular Targets
Beyond its primary targets, orphenadrine interacts with several other proteins, which may contribute to its therapeutic effects and adverse reactions.
-
Sodium-dependent Noradrenaline Transporter (NET): Inhibition of norepinephrine reuptake is a noted secondary action.
-
Voltage-gated Sodium Channels (Nav): Orphenadrine blocks several subtypes, including Nav1.7, Nav1.8, and Nav1.9, which may contribute to its local anesthetic and analgesic effects.
-
HERG Potassium Channels: Blockade of these channels is an important factor in assessing the drug's cardiac safety profile.
Quantitative Data: Binding Affinities and Potency
The following table summarizes the reported quantitative data for orphenadrine's interaction with its key molecular targets. These values provide a comparative measure of the drug's affinity and potency at each site.
| Target | Parameter | Value | Species/Tissue | Reference |
| NMDA Receptor | Ki | 6.0 ± 0.7 µM | Human Frontal Cortex | |
| IC50 | 16.2 ± 1.6 µM | Cultured Rat Neurons | ||
| Kd (apparent) | 17.2 µM | Cultured Rat Neurons | ||
| Histamine H1 Receptor | Antagonist | - | - | |
| Muscarinic ACh Receptors | Non-selective Antagonist | 58% as potent as atropine | - | |
| Norepinephrine Transporter | Inhibitor | - | Human | |
| Sodium Channels (Nav1.7, 1.8, 1.9) | Blocker | - | - | |
| HERG K+ Channel | Blocker | - | - |
Ki: Inhibitor constant; IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant.
Experimental Protocols
The identification and characterization of orphenadrine's molecular targets rely on established in-vitro and electrophysiological techniques.
Radioligand Binding Assays
This technique is used to determine the binding affinity (Ki) of a drug for a specific receptor.
-
Objective: To quantify the affinity of orphenadrine for the NMDA receptor's PCP binding site.
-
Methodology:
-
Tissue Preparation: Homogenates of post-mortem human frontal cortex are prepared.
-
Radioligand: A radioactive ligand that specifically binds to the target site, such as [3H]MK-801 for the PCP site on the NMDA receptor, is used.
-
Incubation: The tissue homogenate is incubated with the radioligand and varying concentrations of the unlabeled drug (orphenadrine).
-
Separation: Bound and free radioligand are separated via rapid filtration.
-
Quantification: The radioactivity of the bound ligand is measured using liquid scintillation counting.
-
Analysis: The data are used to calculate the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
Patch-Clamp Electrophysiology
This method is used to study the functional effects of a drug on ion channels, such as its ability to block channel currents (IC50).
-
Objective: To assess the functional antagonism of NMDA receptors by orphenadrine.
-
Methodology:
-
Cell Culture: Neurons (e.g., from superior colliculus) are cultured to allow for patch-clamp recording.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane (whole-cell configuration). This allows for the control of the membrane potential and the measurement of ion currents flowing through the channels.
-
Drug Application: NMDA receptor channels are activated by applying NMDA. Orphenadrine is then applied at various concentrations to the cell.
-
Measurement: The blocking effect of orphenadrine on the NMDA-induced currents is measured at a specific holding potential (e.g., -70 mV).
-
Analysis: A concentration-response curve is generated to determine the IC50 value for the channel block. Kinetic parameters like on-rate (Kon) and off-rate (Koff) can also be determined.
-
Visualizations: Pathways and Workflows
Signaling Pathways
The following diagram illustrates the primary molecular interactions of orphenadrine within the central nervous system.
Experimental Workflow
This diagram outlines the typical workflow for a radioligand binding assay to determine a drug's binding affinity.
References
Orphenadrine Citrate for Neuroprotection in Parkinson's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. While current treatments primarily manage symptoms, the quest for neuroprotective therapies that can slow or halt disease progression remains a critical area of research. Orphenadrine citrate, a drug with a long history of use in managing motor symptoms of PD, presents an intriguing but underexplored potential for neuroprotection. This technical guide synthesizes the existing preclinical evidence for orphenadrine's neuroprotective mechanisms, provides detailed experimental protocols for its evaluation in established Parkinson's disease models, and outlines potential signaling pathways that may be involved. While direct evidence in definitive PD models is lacking, orphenadrine's established role as an N-methyl-D-aspartate (NMDA) receptor antagonist provides a strong rationale for its investigation as a disease-modifying agent.
This compound: Pharmacological Profile
Orphenadrine is traditionally classified as an anticholinergic drug, exerting its effects by blocking muscarinic acetylcholine receptors. This action helps to rebalance the altered cholinergic and dopaminergic neurotransmission in the basal ganglia, which contributes to the motor symptoms of PD.[1][2] However, a growing body of evidence highlights its activity as a non-competitive antagonist of the NMDA receptor.[1][3] This dual mechanism of action forms the basis for its potential neuroprotective effects.
Quantitative Data on Receptor Binding and Activity
The following table summarizes the key quantitative parameters of orphenadrine's interaction with the NMDA receptor, a critical target in excitotoxicity-mediated neuronal death.
| Parameter | Value | Cell/Tissue Type | Reference |
| Ki (NMDA Receptor, [3H]MK-801 binding) | 6.0 ± 0.7 µM | Postmortem human frontal cortex | [1] |
| IC50 (NMDA Receptor Channel Blockade) | 16.2 ± 1.6 µM | Cultured superior colliculus neurons | |
| IC50 (Mitochondrial Membrane Potential Decrease) | 11.6 ± 4.7 µM | Rat dissociated cerebellar granule cells | |
| IC50 (Cytoplasmic Membrane Potential Decrease) | 13.5 ± 2.3 µM | Rat dissociated cerebellar granule cells |
Evidence for Neuroprotection in Preclinical Models
A key study demonstrated that orphenadrine protects against 3-nitropropionic acid (3-NPA)-induced neurotoxicity both in vitro and in vivo. 3-NPA is a mitochondrial toxin that induces excitotoxic neuronal death, a pathological process also implicated in Parkinson's disease. In this model, orphenadrine's neuroprotective effects were attributed to its NMDA receptor antagonist properties.
In vitro, orphenadrine protected cerebellar granule cells from 3-NPA-induced mortality, with a maximal cytoprotective effect observed at a concentration of 6 µM. In vivo, a dose of 30 mg/kg of orphenadrine prevented the 3-NPA-induced increase in markers of microglial and astroglial activation in the striatum of rats.
Furthermore, orphenadrine has been shown to protect against kainic acid-induced excitotoxicity in vivo and glutamate-induced neurotoxicity in cerebellar granule cell cultures. It also prevented the decrease in both mitochondrial and cytoplasmic membrane potential evoked by NMDA.
Proposed Neuroprotective Signaling Pathways
The primary hypothesized mechanism for orphenadrine's neuroprotective effects is through the modulation of NMDA receptor-mediated excitotoxicity.
In the context of Parkinson's disease, the loss of dopaminergic neurons leads to a complex dysregulation of basal ganglia circuitry, resulting in glutamatergic overactivity. This chronic excitotoxicity is thought to contribute to the ongoing neurodegenerative process. By acting as an uncompetitive NMDA receptor antagonist, orphenadrine can block excessive calcium influx into neurons, thereby mitigating downstream pathological events such as mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and ultimately, apoptosis.
Another potential, yet less explored, avenue for orphenadrine's neuroprotective action is through its interaction with the sigma-1 receptor. The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in regulating calcium homeostasis, reducing oxidative stress, and modulating neuroinflammation. Agonism at the sigma-1 receptor has shown neuroprotective effects in various models of neurodegenerative diseases, including Parkinson's. Further research is required to fully characterize orphenadrine's activity at the sigma-1 receptor and its contribution to neuroprotection.
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers wishing to investigate the neuroprotective effects of this compound in established in vitro and in vivo models of Parkinson's disease.
In Vitro Model: MPP+ -Induced Neurotoxicity in SH-SY5Y Cells
This protocol outlines the use of the human neuroblastoma cell line SH-SY5Y, a widely used model for studying dopaminergic neurotoxicity.
5.1.1 Cell Culture and Differentiation (Optional)
-
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
For differentiation into a more neuron-like phenotype, treat cells with 10 µM retinoic acid for 5-7 days.
5.1.2 Orphenadrine Treatment and MPP+ Intoxication
-
Plate SH-SY5Y cells (differentiated or undifferentiated) in 96-well plates at a density of 1 x 10^4 cells/well.
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Introduce 1-methyl-4-phenylpyridinium (MPP+) to the culture medium at a final concentration of 1-2 mM to induce neurotoxicity.
-
Include control groups: untreated cells, cells treated with orphenadrine alone, and cells treated with MPP+ alone.
-
Incubate the plates for 24-48 hours.
5.1.3 Assessment of Neuroprotection
-
Cell Viability (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Mitochondrial Membrane Potential:
-
Use a fluorescent probe such as JC-1 or TMRM.
-
Incubate cells with the probe according to the manufacturer's instructions.
-
Measure fluorescence using a fluorescence microplate reader or flow cytometer. A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in red fluorescence (for TMRM) indicates mitochondrial depolarization.
-
In Vivo Model: 6-OHDA-Induced Nigrostriatal Degeneration in Rodents
This protocol describes the creation of a unilateral 6-hydroxydopamine (6-OHDA) lesion in rats or mice, a widely accepted model that recapitulates the progressive loss of dopaminergic neurons in PD.
5.2.1 Surgical Procedure
-
Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic agent.
-
Secure the animal in a stereotaxic frame.
-
Inject 6-OHDA into the medial forebrain bundle or the striatum. A common protocol involves a single injection of 8 µg of 6-OHDA in 4 µL of saline with 0.02% ascorbic acid.
-
Administer post-operative analgesics and monitor the animal's recovery.
5.2.2 Orphenadrine Treatment
-
Begin this compound administration (e.g., 10, 20, or 30 mg/kg, intraperitoneally) either prior to or immediately following the 6-OHDA lesion.
-
Continue daily administration for a predetermined period (e.g., 2-4 weeks).
-
Include a vehicle-treated control group.
5.2.3 Assessment of Neuroprotection
-
Behavioral Testing (Apomorphine-Induced Rotations):
-
Two to three weeks post-lesion, administer a subcutaneous injection of apomorphine (a dopamine agonist).
-
Place the animal in a circular arena and record the number of contralateral rotations for 30-60 minutes.
-
A reduction in the number of rotations in the orphenadrine-treated group compared to the vehicle group indicates a neuroprotective effect.
-
-
Immunohistochemistry for Tyrosine Hydroxylase (TH):
-
At the end of the treatment period, perfuse the animals and collect the brains.
-
Prepare coronal sections of the substantia nigra and striatum.
-
Perform immunohistochemical staining for TH, a marker for dopaminergic neurons.
-
Quantify the number of TH-positive cells in the substantia nigra pars compacta and the density of TH-positive fibers in the striatum using stereological methods. An increase in TH-positive cells and fiber density in the orphenadrine-treated group would indicate neuroprotection.
-
Future Research Directions and Conclusion
The existing evidence strongly suggests that this compound's NMDA receptor antagonist properties could confer neuroprotection in the context of Parkinson's disease. However, a significant research gap exists in directly testing this hypothesis in established preclinical models of PD.
Future research should focus on:
-
Directly evaluating the neuroprotective efficacy of orphenadrine in MPP+ and 6-OHDA models, using the protocols outlined in this guide.
-
Investigating the role of the sigma-1 receptor in orphenadrine-mediated neuroprotection.
-
Exploring the impact of orphenadrine on alpha-synuclein aggregation , a key pathological hallmark of PD.
-
Elucidating the downstream signaling pathways activated by orphenadrine that contribute to neuronal survival.
References
- 1. Orphenadrine prevents 3-nitropropionic acid-induced neurotoxicity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Early-Phase Discovery of Orphenadrine Citrate Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orphenadrine, a derivative of diphenhydramine, is a well-established therapeutic agent primarily recognized for its muscle relaxant and anticholinergic properties.[1][2] Its clinical applications have historically included the management of painful musculoskeletal conditions and Parkinson's disease.[1][2] The pharmacological profile of orphenadrine is complex, involving antagonism of muscarinic acetylcholine receptors (mAChRs) and N-methyl-D-aspartate (NMDA) receptors, in addition to histamine H1 receptor antagonism.[1] This multifaceted mechanism of action presents a compelling scaffold for the development of novel therapeutic agents targeting a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the early-phase discovery of orphenadrine citrate analogs, focusing on synthetic methodologies, structure-activity relationships (SAR), and key experimental protocols for pharmacological evaluation.
Core Synthetic Strategies
The foundational structure of orphenadrine, a 2-methylbenzhydryl ether of dimethylaminoethanol, allows for systematic modifications at several key positions to explore the chemical space and optimize pharmacological activity. The primary synthetic route to orphenadrine involves the reaction of 2-methylbenzhydryl chloride with dimethylaminoethanol. Key analogs, including the N-demethylated metabolite tofenacin, can be synthesized through modifications of this core procedure.
Synthesis of Tofenacin (N-demethylorphenadrine)
Tofenacin, a primary metabolite of orphenadrine, serves as a key analog in understanding the role of the N,N-dimethylamino group in receptor binding and overall activity. Its synthesis provides a template for the generation of other N-substituted analogs.
Protocol for the Synthesis of Tofenacin Hydrochloride:
-
Preparation of β-chloroethyl-2-methylbenzhydryl ether: A mixture of 2-methylbenzhydrol (39.5 g), β-chloroethanol (200 ml), and concentrated hydrochloric acid (10 ml) is heated under reflux for 4 hours. After cooling, the reaction mixture is poured into water and extracted with petroleum ether. The ether layer is separated, dried with sodium sulfate, filtered, and the solvent is evaporated. The residue is distilled under reduced pressure to yield β-chloroethyl-2-methylbenzhydryl ether.
-
Amination: A mixture of β-chloroethyl-2-methylbenzhydryl ether (51 g) and methylamine (35 g) in methanol (140 ml) is heated in a closed vessel at 125-135°C for 6 hours. After cooling, the reaction mixture is poured into water and extracted with petroleum ether. The ether layer is washed with 2 N hydrochloric acid. The acidic layer is then made alkaline and extracted with ether.
-
Purification and Salt Formation: The final ethereal solution is dried with sodium sulfate, filtered, and the solvent is evaporated. The resulting N-methylaminoethyl-2-methylbenzhydryl ether is distilled under reduced pressure. The purified base is dissolved in anhydrous ether, and an ethereal solution of hydrochloric acid is added to precipitate tofenacin hydrochloride. The salt is then crystallized from a mixture of ethanol and ether.
Pharmacological Targets and Structure-Activity Relationships (SAR)
The biological activity of orphenadrine analogs is primarily dictated by their interactions with muscarinic acetylcholine receptors and NMDA receptors. Understanding the SAR for these targets is crucial for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles.
Muscarinic Receptor Antagonism
Orphenadrine is a non-selective muscarinic antagonist. The anticholinergic effects are attributed to the binding of the protonated tertiary amine to the anionic site of the muscarinic receptor, while the bulky benzhydryl group interacts with adjacent hydrophobic regions.
General SAR for Anticholinergic Activity:
-
Amino Group: A tertiary or quaternary ammonium group is generally required for potent anticholinergic activity. The N-substituents can be varied to modulate potency and selectivity.
-
Ester/Ether Linkage: An ester or ether linkage is a common feature in many potent anticholinergics.
-
Aryl Groups: At least one heterocyclic or carbocyclic ring is essential. Modifications to the aryl rings can influence potency and selectivity.
-
Alkyl Chain: A two-carbon distance between the ring-substituted carbon and the nitrogen atom generally confers maximum potency.
NMDA Receptor Antagonism
Orphenadrine acts as an uncompetitive antagonist at the NMDA receptor, binding to the phencyclidine (PCP) site within the ion channel. This activity is believed to contribute to its analgesic and neuroprotective effects.
Quantitative Bioactivity of Orphenadrine and Analogs
A comprehensive understanding of the potency of orphenadrine analogs at their respective targets is essential for lead optimization. The following table summarizes key quantitative data for orphenadrine. The discovery and publication of similar data for a wide range of novel analogs is a critical step in advancing this chemical class.
| Compound | Target | Assay | Value | Reference |
| Orphenadrine | NMDA Receptor | [3H]MK-801 Binding | Ki = 6.0 ± 0.7 µM | |
| Orphenadrine | NMDA Receptor | Patch Clamp (IC50) | 16.2 ± 1.6 µM |
Experimental Protocols for Pharmacological Evaluation
Accurate and reproducible pharmacological data is the cornerstone of any drug discovery program. The following are detailed protocols for key in vitro assays used to characterize orphenadrine analogs.
NMDA Receptor Binding Assay ([3H]MK-801)
This assay determines the affinity of test compounds for the PCP binding site within the NMDA receptor ion channel.
Materials:
-
Rat brain membranes (cortical or hippocampal)
-
[3H]MK-801 (radioligand)
-
Tris-HCl buffer (5 mM, pH 7.4)
-
Glutamate and Glycine (co-agonists)
-
Test compounds (orphenadrine analogs)
-
Non-specific binding control (e.g., unlabeled MK-801 or PCP)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical or hippocampal tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands. Resuspend the final membrane pellet in fresh buffer.
-
Assay Incubation: In a final volume of 1 ml, incubate the brain membranes with a fixed concentration of [3H]MK-801 (e.g., 1-5 nM) and varying concentrations of the test compound. Include saturating concentrations of glutamate and glycine to open the ion channel and allow access of the radioligand to its binding site.
-
Determination of Non-Specific Binding: In a parallel set of tubes, include a high concentration of an unlabeled ligand (e.g., 10 µM MK-801) to determine the amount of non-specific binding.
-
Filtration and Washing: After incubation (e.g., 60 minutes at room temperature), rapidly filter the samples through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound (the concentration that inhibits 50% of specific [3H]MK-801 binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Muscarinic Receptor Functional Assay (Calcium Mobilization)
This assay measures the ability of test compounds to antagonize muscarinic receptor activation, which often leads to an increase in intracellular calcium concentration.
Materials:
-
CHO or HEK293 cells stably expressing a human muscarinic receptor subtype (e.g., M1 or M3)
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Muscarinic agonist (e.g., carbachol)
-
Test compounds (orphenadrine analogs)
-
Fluorescence plate reader with an integrated liquid handling system
Procedure:
-
Cell Plating: Plate the cells in black-walled, clear-bottom 96- or 384-well plates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with varying concentrations of the test compounds for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then add a fixed concentration of the muscarinic agonist (e.g., the EC80 concentration of carbachol) to all wells simultaneously using the integrated liquid handler. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. For antagonist compounds, plot the response as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Logical Flow of Early-Phase Orphenadrine Analog Discovery
Caption: Workflow for orphenadrine analog discovery.
Orphenadrine's Primary Signaling Pathways
Caption: Orphenadrine's antagonistic signaling pathways.
Conclusion
The orphenadrine scaffold represents a versatile platform for the discovery of novel modulators of muscarinic and NMDA receptors. By employing systematic synthetic modifications and a robust cascade of in vitro pharmacological assays, researchers can explore the structure-activity landscape of this compound class. The detailed experimental protocols provided herein offer a practical guide for the synthesis and evaluation of novel orphenadrine analogs. Future work should focus on generating a broader library of analogs with diverse substitutions on the aryl rings and the amino group, and on obtaining comprehensive quantitative data to build predictive SAR models. Such efforts will be instrumental in unlocking the full therapeutic potential of orphenadrine-based compounds for a variety of neurological disorders.
References
Orphenadrine Citrate: A Physicochemical Guide for Formulation Development
For Immediate Release
This technical guide provides a comprehensive overview of the essential physicochemical properties of orphenadrine citrate for researchers, scientists, and drug development professionals. A thorough understanding of these characteristics is paramount for the rational design and development of stable, effective, and bioavailable pharmaceutical formulations.
Introduction
This compound is a skeletal muscle relaxant widely used in the treatment of muscle spasms and pain.[1][2] Its therapeutic efficacy is intrinsically linked to its formulation, which in turn is dictated by its fundamental physicochemical properties. As an anticholinergic and N-methyl-D-aspartate (NMDA) receptor antagonist, its formulation must ensure consistent release and absorption to achieve the desired therapeutic window.[3] This document details the key physicochemical parameters of this compound, provides standardized experimental protocols for their determination, and discusses their implications for formulation strategies.
General Properties
This compound is the citrate salt of orphenadrine.[4] It presents as a white, crystalline powder that is practically odorless and has a bitter taste.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These parameters are critical for predicting the in vivo performance of the drug substance and for guiding the selection of appropriate excipients and manufacturing processes.
Quantitative Data Summary
The following table summarizes the essential quantitative physicochemical data for this compound, which is crucial for formulation design.
| Property | Value | Implication for Formulation |
| Molecular Formula | C₁₈H₂₃NO · C₆H₈O₇ | Fundamental for all stoichiometric calculations. |
| Molecular Weight | 461.51 g/mol | Influences diffusion, dissolution rate, and membrane transport. |
| Melting Point | 134-138 °C | Critical for manufacturing processes involving heat (e.g., hot-melt extrusion, drying). A sharp melting point suggests high purity. |
| pKa | 8.4 | As a weak base, its solubility is pH-dependent, being more soluble in acidic environments like the stomach. This is a key factor for predicting dissolution and absorption in the gastrointestinal tract. |
| Log P (Octanol/Water) | 3.77 (for orphenadrine base) | Indicates good lipophilicity, suggesting favorable membrane permeability but potentially poor aqueous solubility. |
| Aqueous Solubility | Sparingly soluble in water (approx. 1 in 70 parts) | Low water solubility is a primary challenge for oral formulation, potentially leading to low bioavailability. Formulation strategies to enhance solubility are necessary. |
| Solubility in other solvents | Slightly soluble in alcohol. | Provides options for solvent-based formulation processes like wet granulation. |
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate and reproducible characterization of physicochemical properties. The following sections outline the protocols for determining the key parameters of this compound.
Determination of Melting Range
The melting range of this compound is determined using the capillary method as described in the United States Pharmacopeia (USP) General Chapter <741>.
Apparatus:
-
USP-compliant melting range apparatus (e.g., Mettler Toledo MP series or similar).
-
Capillary tubes (0.8–1.2 mm internal diameter).
-
Calibrated thermometer or temperature sensor.
Procedure:
-
Sample Preparation: A small quantity of finely powdered this compound is introduced into a capillary tube, which is then tapped gently to pack the powder to a uniform height of 2-4 mm.
-
Instrument Setup: The capillary tube is placed in the heating block of the apparatus.
-
Heating: The sample is heated at a constant rate, typically 1 °C/min, especially when nearing the expected melting point.
-
Observation: The temperature at which the substance is first observed to collapse or form a liquid phase (the onset of melting) and the temperature at which it becomes completely liquid are recorded as the melting range.
Determination of pKa (Potentiometric Titration)
The pKa of this compound can be accurately determined by potentiometric titration, a standard method for ionizable compounds.
Apparatus:
-
Calibrated pH meter with a suitable electrode.
-
Automated or manual burette.
-
Magnetic stirrer and stir bar.
-
Thermostatically controlled vessel.
Procedure:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., a co-solvent system if aqueous solubility is limited) to a known concentration (e.g., 0.01 M).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the initial form of the drug. For the basic orphenadrine, titration with HCl is appropriate.
-
Data Collection: The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the orphenadrine has been neutralized.
Determination of Solubility
The equilibrium solubility of this compound is determined using the saturation shake-flask method, as outlined in USP General Chapter <1236>.
Apparatus:
-
Shake-flask apparatus or orbital shaker in a temperature-controlled environment.
-
Centrifuge.
-
Analytical method for quantification (e.g., HPLC-UV).
-
pH meter.
Procedure:
-
Sample Preparation: An excess amount of this compound powder is added to a series of flasks containing different aqueous media (e.g., water, pH 1.2, 4.5, and 6.8 buffers) to simulate the gastrointestinal tract.
-
Equilibration: The flasks are sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, the suspensions are allowed to settle, and an aliquot of the supernatant is withdrawn and filtered or centrifuged to remove undissolved solids.
-
Quantification: The concentration of dissolved this compound in the clear supernatant is determined using a validated analytical method, such as HPLC. The pH of the saturated solution is also measured.
Investigation of Polymorphism
Polymorphism, the ability of a substance to exist in multiple crystalline forms, can significantly impact solubility, stability, and bioavailability. Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are the primary techniques for its investigation.
4.4.1 Differential Scanning Calorimetry (DSC)
Apparatus:
-
Calibrated DSC instrument.
-
Aluminum pans and lids.
Procedure:
-
Sample Preparation: A small, accurately weighed amount of this compound (2-5 mg) is sealed in an aluminum pan.
-
Thermal Analysis: The sample is heated at a controlled rate (e.g., 10 °C/min) over a defined temperature range that includes the melting point.
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed for thermal events such as melting endotherms, crystallizations, or solid-solid transitions. The presence of multiple thermal events before the final melting may indicate polymorphism.
4.4.2 Powder X-ray Diffraction (PXRD)
Apparatus:
-
Powder X-ray diffractometer.
-
Sample holder.
Procedure:
-
Sample Preparation: A sufficient amount of this compound powder is gently packed into the sample holder to create a flat, smooth surface.
-
Data Collection: The sample is irradiated with monochromatic X-rays over a specific range of 2θ angles.
-
Data Analysis: The resulting diffraction pattern (intensity vs. 2θ) is a unique fingerprint for the crystalline form. Different polymorphs will produce distinct diffraction patterns.
Visualizations
Mechanism of Action of Orphenadrine
Orphenadrine exerts its therapeutic effects through a dual mechanism of action, primarily involving central anticholinergic activity and NMDA receptor antagonism. This pathway is crucial for its muscle relaxant and analgesic properties.
Caption: Dual mechanism of action of this compound.
Preformulation Experimental Workflow
A systematic workflow is essential for the comprehensive physicochemical characterization of a drug substance like this compound. This workflow ensures that all critical data for formulation development is collected in a logical sequence.
Caption: A typical preformulation workflow for this compound.
Impact on Formulation Strategies
The physicochemical properties of this compound directly inform the strategies required for developing a successful drug product.
-
Poor Aqueous Solubility: This is the most significant challenge. To ensure adequate bioavailability from an oral solid dosage form, solubility enhancement techniques are necessary. These may include:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.
-
Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents like cyclodextrins can improve solubility.
-
Solid Dispersions: Creating amorphous solid dispersions with hydrophilic polymers can enhance the dissolution rate.
-
Lipid-Based Formulations: For highly lipophilic drugs, self-emulsifying drug delivery systems (SEDDS) can be an effective approach.
-
-
pH-Dependent Solubility: The pKa of 8.4 indicates that this compound will be more soluble in the acidic environment of the stomach and less soluble in the more neutral pH of the small intestine. This must be considered when designing controlled-release formulations to ensure consistent drug release throughout the GI tract.
-
Polymorphism: The potential for different polymorphic forms necessitates careful control during manufacturing and storage. A stable polymorph with consistent solubility and dissolution characteristics must be selected and maintained to ensure product quality and performance.
-
Excipient Compatibility: Given that orphenadrine is a tertiary amine, it can potentially interact with certain excipients, such as reducing sugars (e.g., lactose), leading to degradation products (e.g., Maillard reaction). Therefore, thorough excipient compatibility studies are essential to select inert formulation components that do not compromise the stability of the drug.
Conclusion
The physicochemical properties of this compound, particularly its sparse aqueous solubility and basic pKa, present specific challenges and opportunities for formulation development. A comprehensive understanding and characterization of these properties using standardized protocols are fundamental to designing a robust dosage form. By applying appropriate formulation strategies to address these challenges, it is possible to develop this compound products with optimal stability, bioavailability, and therapeutic performance.
References
Methodological & Application
Application Notes & Protocols: Pharmacological Profiling of Orphenadrine Citrate
These application notes provide a detailed overview of the pharmacological profiling techniques for orphenadrine citrate, a skeletal muscle relaxant with a complex pharmacological profile. The following sections offer insights into its mechanism of action, quantitative pharmacological data, and detailed protocols for key experimental assays relevant to its characterization.
Introduction to this compound
This compound is primarily used to treat muscle spasms and pain. Its therapeutic effects are believed to stem from a combination of anticholinergic, antihistaminic, and weak norepinephrine reuptake inhibition properties. Pharmacological profiling is crucial to fully understand its polypharmacology, which involves interactions with multiple molecular targets. This document outlines the key targets and provides methodologies for their investigation.
Primary Pharmacological Targets of Orphenadrine
Orphenadrine's complex mechanism of action is attributed to its activity at several key receptors and transporters. It is known to be a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor and also exhibits antagonist activity at histaminergic H1 and muscarinic acetylcholine receptors. Furthermore, it has been shown to inhibit the norepinephrine transporter (NET), contributing to its analgesic effects. Its action as a non-competitive antagonist of the NMDA receptor is a significant aspect of its pharmacology, distinguishing it from other muscle relaxants.
Diagram 1: Molecular Targets of Orphenadrine
Caption: Primary molecular targets of this compound.
Quantitative Pharmacological Data
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of orphenadrine for its primary molecular targets. This data is essential for understanding its selectivity and potency.
| Target | Parameter | Value (nM) | Species | Assay Type | Reference |
| Histamine H1 Receptor | Ki | 23 | Human | Radioligand Binding | |
| Norepinephrine Transporter (NET) | Ki | 99 | Human | Radioligand Binding | |
| NMDA Receptor | IC50 | 6,000 | Rat | Electrophysiology ([³H]MK-801 binding) | |
| Muscarinic M1 Receptor | Ki | 260 | Human | Radioligand Binding | |
| Muscarinic M2 Receptor | Ki | 540 | Human | Radioligand Binding | |
| Muscarinic M3 Receptor | Ki | 200 | Human | Radioligand Binding | |
| Sodium Channel (Site 2) | Ki | 890 | Rat | Radioligand Binding ([³H]batrachotoxinin) |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are foundational for the pharmacological characterization of orphenadrine and related compounds.
Protocol 1: Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of orphenadrine for a target receptor, such as the Histamine H1 receptor.
Diagram 2: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of orphenadrine at a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., Histamine H1)
-
Radioligand (e.g., [³H]pyrilamine for H1 receptor)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range would span from 10⁻¹⁰ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a high concentration of a known non-labeled ligand (for non-specific binding).
-
50 µL of the orphenadrine dilution.
-
50 µL of the radioligand at a concentration near its Kd.
-
50 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the orphenadrine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Neurotransmitter Reuptake Assay
This protocol outlines a method to assess the inhibitory effect of orphenadrine on the norepinephrine transporter (NET) using synaptosomes.
Objective: To determine the IC50 of orphenadrine for the inhibition of norepinephrine reuptake.
Materials:
-
Rat brain tissue (e.g., cortex or hypothalamus)
-
[³H]Norepinephrine
-
This compound
-
Krebs-Ringer buffer
-
Synaptosome preparation reagents
-
Scintillation counter
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from the brain tissue by differential centrifugation.
-
Compound Preparation: Prepare serial dilutions of this compound in Krebs-Ringer buffer.
-
Assay Setup:
-
Pre-incubate aliquots of the synaptosome preparation with the different concentrations of orphenadrine or vehicle for 10-15 minutes at 37°C.
-
-
Uptake Initiation: Initiate the uptake by adding [³H]Norepinephrine to the synaptosome suspension.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a known potent NET inhibitor like desipramine).
-
Plot the percentage of inhibition of specific uptake against the logarithm of the orphenadrine concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Protocol 3: Patch-Clamp Electrophysiology for NMDA Receptor Antagonism
This protocol describes the use of whole-cell patch-clamp electrophysiology to characterize the antagonistic effects of orphenadrine on NMDA receptors.
Diagram 3: Logic of NMDA Receptor Antagonism Assay
Caption: Logical flow for electrophysiological analysis of NMDA antagonism.
Objective: To quantify the inhibitory effect of orphenadrine on NMDA receptor-mediated currents.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass pipettes
-
External solution (containing NMDA and glycine, low Mg²⁺)
-
Internal pipette solution
-
This compound
Procedure:
-
Cell Preparation: Plate cultured neurons on coverslips suitable for electrophysiological recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ and fill with the internal solution.
-
Whole-Cell Recording:
-
Establish a gigaohm seal between the pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a negative holding potential (e.g., -60 mV).
-
-
Current Elicitation: Perfuse the cell with the external solution containing NMDA and its co-agonist glycine to evoke an inward current.
-
Baseline Recording: Record the stable baseline NMDA-evoked current.
-
Drug Application: Apply different concentrations of this compound via the perfusion system and record the NMDA-evoked current in the presence of the drug.
-
Washout: Wash out the drug with the control external solution to observe the reversibility of the effect.
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current before, during, and after the application of orphenadrine.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the orphenadrine concentration to determine the IC50.
-
High-performance liquid chromatography (HPLC) methods for orphenadrine citrate analysis
Application Notes & Protocols for HPLC Analysis of Orphenadrine Citrate
Introduction
This compound is a skeletal muscle relaxant used to alleviate pain and discomfort associated with musculoskeletal conditions. High-performance liquid chromatography (HPLC) is a precise, accurate, and robust analytical technique widely employed for the quantitative determination of this compound in bulk drug substances and pharmaceutical dosage forms. This document provides detailed application notes and protocols for the analysis of this compound using various reversed-phase HPLC (RP-HPLC) methods. The methodologies outlined are suitable for routine quality control, stability studies, and research and development.
Principle of the Method
The underlying principle of the described methods is reversed-phase chromatography. In this mode of chromatography, the stationary phase is nonpolar (e.g., C18 or C8), and the mobile phase is polar. This compound, being a moderately nonpolar compound, is retained on the nonpolar stationary phase. By using a polar mobile phase, the analyte is eluted from the column and detected by a UV detector at a specific wavelength. The concentration of this compound in a sample is determined by comparing its peak area to that of a known standard.
Methodologies and Chromatographic Conditions
Several validated HPLC methods are available for the analysis of this compound. The choice of method may depend on the sample matrix (e.g., in combination with other active pharmaceutical ingredients) and the specific requirements of the analysis.
Method 1: Isocratic RP-HPLC for this compound in Tablet Dosage Form
This method is a straightforward and rapid isocratic method suitable for the routine quality control of this compound tablets.[1][2]
-
Chromatographic Conditions:
Method 2: Stability-Indicating RP-HPLC for Simultaneous Determination of this compound, Caffeine, and Aspirin
This gradient method is designed for the simultaneous determination of this compound in the presence of caffeine and aspirin, as well as their degradation products, making it suitable for stability studies.
-
Chromatographic Conditions:
-
Column: Phenomenex™ Luna ODS C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase:
-
Eluant A: 0.1% triethylamine in 50 mM aqueous potassium dihydrogen phosphate buffer (pH 3.0)
-
Eluant B: Acetonitrile
-
-
Gradient Program: (Specific gradient details not provided in the search results, but a gradient elution is used)
-
Flow Rate: 1.5 mL/min
-
Injection Volume: (Not specified)
-
Detector Wavelength: 215 nm
-
Column Temperature: (Not specified)
-
Method 3: Chiral RP-HPLC for Enantiomeric Separation of this compound
This method is developed for the enantiomeric separation of this compound and is crucial for studying the pharmacological and toxicological properties of its individual enantiomers.
-
Chromatographic Conditions:
-
Column: Phenomenex® Lux Cellulose 1 C18 (250 mm × 4.6 mm i.d, 5 µm particle size)
-
Mobile Phase: Acetonitrile: 20mM Ammonium Bicarbonate (75:25, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 241 nm
-
Column Temperature: (Not specified)
-
Quantitative Data Summary
The following tables summarize the quantitative data from the cited HPLC methods for this compound analysis.
Table 1: Chromatographic Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zodiac C18 (250 x 4.6 mm, 5 µm) | Phenomenex™ Luna ODS C18 (250 x 4.6 mm, 5 µm) | Phenomenex® Lux Cellulose 1 C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: Acetonitrile: Water (40:30:30, v/v/v) | Gradient with Eluant A (0.1% TEA in 50 mM KH2PO4 buffer, pH 3.0) and Eluant B (Acetonitrile) | Acetonitrile: 20mM Ammonium Bicarbonate (75:25, v/v) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection Wavelength | 217 nm | 215 nm | 241 nm |
| Retention Time | 5.35 min | Not specified | 4.78 min and 6.00 min (enantiomers) |
Table 2: Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 10-70 µg/mL | 0.5-150 µg/mL | 2-10 µg/mL |
| Correlation Coefficient (R²) | 0.998 | Not specified | 0.999 |
| LOD | 0.3 µg/mL | 6.33 x 10⁻² µg/mL | 0.50 µg/mL |
| LOQ | Not specified | 7.94 x 10⁻² µg/mL | 2.00 µg/mL |
| Accuracy (% Recovery) | Not specified | 98.9-101.4% | 102.21% |
| Precision (%RSD) | <2% | <2% | Not specified |
Experimental Protocols
Protocol 1: Analysis of this compound in Tablets (Based on Method 1)
1. Reagents and Materials
-
This compound reference standard
-
This compound tablets
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm nylon membrane filter
2. Preparation of Mobile Phase
-
Prepare a mixture of methanol, acetonitrile, and water in the ratio of 40:30:30 (v/v/v).
-
Degas the mobile phase by sonication or vacuum filtration.
3. Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in acetonitrile and make up the volume to 10 mL to obtain a concentration of 1000 µg/mL.
-
Sonicate the solution for 2 minutes to ensure complete dissolution.
4. Preparation of Working Standard Solutions
-
From the standard stock solution, prepare a series of working standard solutions in the range of 10-70 µg/mL by diluting with the mobile phase.
5. Preparation of Sample Solution
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powdered tablets equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add about 7 mL of acetonitrile, sonicate for 15 minutes, and then make up the volume with the same solvent.
-
Filter the solution through a 0.45 µm nylon membrane filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range (e.g., 60 µg/mL).
6. Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions specified in Method 1.
-
Inject 20 µL of the blank (mobile phase), followed by the standard solutions and the sample solution.
-
Record the chromatograms and measure the peak areas.
7. Calculation
-
Calculate the concentration of this compound in the sample solution using the calibration curve generated from the standard solutions.
Visualization
Experimental Workflow for HPLC Analysis
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis of this compound.
References
Application Note: Development of a Stability-Indicating Assay for Orphenadrine Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orphenadrine citrate is a skeletal muscle relaxant used to alleviate pain and discomfort from musculoskeletal conditions. To ensure the quality, safety, and efficacy of this compound drug products, a validated stability-indicating assay is crucial. This document outlines the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and the separation of its degradation products, in accordance with International Council for Harmonisation (ICH) guidelines.
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. Forced degradation studies are an integral part of developing such a method, as they help to identify potential degradation pathways and demonstrate the specificity of the assay.[1][2]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Potassium dihydrogen phosphate
-
Triethylamine
-
Hydrochloric acid (0.1N)
-
Sodium hydroxide (0.1N)
-
Hydrogen peroxide (3%)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this assay. The following chromatographic conditions have been found to be effective for the analysis of this compound.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Phenomenex™ Luna ODS C18 (250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | A: 0.1% triethylamine in 50 mM potassium dihydrogen phosphate buffer (pH 3.0) B: Acetonitrile[3] |
| Gradient Elution | Optimized to ensure separation of degradants from the main peak. |
| Flow Rate | 1.5 mL/min[3] |
| Injection Volume | 20 µL |
| Detection Wavelength | 215 nm |
| Column Temperature | Ambient |
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies (e.g., 0.5-150 µg/mL).
-
Sample Solution: For tablet dosage forms, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a target concentration of this compound and dissolve it in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. A stock solution of this compound was subjected to the following stress conditions:
-
Acid Hydrolysis: The drug solution was mixed with 0.1N HCl and heated. The solution was then neutralized with 0.1N NaOH before injection.
-
Base Hydrolysis: The drug solution was mixed with 0.1N NaOH and heated. The solution was then neutralized with 0.1N HCl before injection.
-
Oxidative Degradation: The drug solution was treated with 3% H₂O₂ at room temperature.
-
Photolytic Degradation: The drug solution was exposed to UV light (254 nm) for a specified duration.
-
Thermal Degradation: The drug solution was heated at a specified temperature (e.g., 70°C) for a defined period.
Data Presentation
The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 2: Summary of Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.0633 µg/mL |
| Limit of Quantification (LOQ) | 0.19 µg/mL (calculated as 3*LOD) |
| Accuracy (% Recovery) | 98.9 - 101.4% |
| Precision (%RSD) | < 2% |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis (0.1N HCl) | ~8-11% | The parent peak was well-resolved from degradation products. |
| Base Hydrolysis (0.1N NaOH) | ~7-12% | The parent peak was well-resolved from degradation products. |
| Oxidative (3% H₂O₂) | > 90% | Significant degradation was observed. |
| Photolytic (UV light) | ~12-14% | The parent peak was well-resolved from degradation products. |
| Thermal (70°C) | Variable | Degradation is dependent on the duration of heat exposure. |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the stability-indicating assay of this compound.
References
Orphenadrine Citrate in Patch-Clamp Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of orphenadrine citrate in the study of ion channels using patch-clamp electrophysiology. The information is intended to guide researchers in designing and executing experiments to investigate the effects of orphenadrine on various ion channel subtypes.
Orphenadrine, a drug with a history of use as a muscle relaxant and antiparkinsonian agent, exhibits a complex pharmacological profile by modulating the activity of several key ion channels.[1] Patch-clamp studies have been instrumental in elucidating the specific interactions of orphenadrine with these channels, revealing its potential mechanisms of action and off-target effects. This document details the effects of orphenadrine on N-methyl-D-aspartate (NMDA) receptors, voltage-gated sodium channels (Nav), and the human Ether-à-go-go-Related Gene (hERG) potassium channels.
Quantitative Data Summary
The following table summarizes the quantitative data from patch-clamp studies on the effects of this compound on various ion channels.
| Ion Channel | Cell Type | This compound Effect | IC50 | Voltage Dependence | Reference |
| NMDA Receptor | Cultured Superior Colliculus Neurons | Open channel block | 16.2 ± 1.6 µM | Strongly voltage-dependent | [2][3] |
| Nav1.1 | HEK293 | Inhibition | Tonic: > 100 µM, Use-dependent (10 Hz): 15.1 µM | Frequency- and voltage-dependent | [4] |
| Nav1.4 | HEK293 | Inhibition | Tonic: 31.3 µM, Use-dependent (10 Hz): 4.1 µM | Frequency- and voltage-dependent | [4] |
| Nav1.5 | HEK293 | Inhibition | Tonic: 14.7 µM, Use-dependent (10 Hz): 2.5 µM | Frequency- and voltage-dependent | |
| Nav1.7 | HEK293 | Inhibition | Tonic: 16.4 µM, Use-dependent (10 Hz): 2.9 µM | Frequency- and voltage-dependent | |
| Nav1.8 & Nav1.9 (TTX-resistant) | Rat DRG Neurons | Inhibition | Significant block at clinically relevant concentrations | Frequency- and voltage-dependent | |
| hERG (Kv11.1) | HEK293 | Inhibition | 0.85 µM | Not significantly altered |
Experimental Protocols
Detailed methodologies for investigating the effects of this compound on ion channels using whole-cell patch-clamp are provided below. These protocols are synthesized from published studies and standard electrophysiological practices.
General Cell Preparation and Culture
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the ion channel of interest (e.g., specific Nav subtypes or hERG channels) are commonly used. For endogenous expression, primary cultures of neurons (e.g., dorsal root ganglion or superior colliculus neurons) can be prepared using standard enzymatic and mechanical dissociation methods.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are maintained in a humidified incubator at 37°C with 5% CO2. For recording, cells are plated on glass coverslips. Recordings are ideally performed on cells between passages 5 and 25 to ensure stable channel expression and membrane properties.
Solutions and Reagents
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in sterile water or an appropriate solvent. The final concentrations are achieved by diluting the stock solution in the extracellular recording solution on the day of the experiment.
-
Recording Solutions: The composition of the intracellular (pipette) and extracellular solutions is critical for isolating the specific ionic current of interest.
| Solution Component | Extracellular Solution (in mM) | Intracellular Solution (in mM) |
| For Voltage-Gated Sodium Channels (HEK293) | ||
| NaCl | 140 | 35 |
| KCl | 5 | - |
| CaCl2 | 2 | - |
| MgCl2 | 1 | 2 |
| HEPES | 10 | 10 |
| CsF | - | 105 |
| EGTA | - | 10 |
| pH | 7.4 (with NaOH) | 7.2 (with CsOH) |
| Osmolarity | ~295-305 mOsm | ~295-305 mOsm |
| Reference | ||
| For hERG Potassium Channels (HEK293) | ||
| NaCl | 140 | - |
| KCl | 5 | 140 |
| CaCl2 | 2 | 1 |
| MgCl2 | 1 | 2 |
| HEPES | 10 | 10 |
| Glucose | 10 | - |
| Mg-ATP | - | 5 |
| EGTA | - | 10 |
| pH | 7.4 (with NaOH) | 7.2 (with KOH) |
| Osmolarity | ~310-320 mOsm | ~290-300 mOsm |
| Reference | Based on standard hERG recording protocols | Based on standard hERG recording protocols |
| For NMDA Receptor Channels (Cultured Neurons) | ||
| NaCl | 140 | - |
| KCl | 2.8 | - |
| CaCl2 | 1 | - |
| HEPES | 10 | 10 |
| Glycine | 0.1 | - |
| EDTA | 0.01 | - |
| CsCl | - | 130 |
| BAPTA | - | 10 |
| pH | 7.2 (with NaOH) | 7.2 (with CsOH) |
| Osmolarity | ~290 mOsm | ~275 mOsm |
| Reference |
Whole-Cell Patch-Clamp Recording
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the appropriate intracellular solution.
-
Seal Formation: Approach a selected cell with the patch pipette while applying positive pressure. Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.
-
Data Acquisition: Record ionic currents using a patch-clamp amplifier and digitizer. Compensate for series resistance (70-80%) to minimize voltage errors. Leak currents can be subtracted using a P/4 protocol.
Voltage-Clamp Protocols
-
Voltage-Gated Sodium Channels:
-
Tonic Block: Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. Apply short depolarizing pulses (e.g., to -10 mV for 20-40 ms) at a low frequency (e.g., 0.1 Hz).
-
Use-Dependent Block: Increase the frequency of depolarizing pulses (e.g., to 10 Hz) to assess the block of channels in the open and inactivated states.
-
Voltage-Dependence of Inactivation: To determine the effect of orphenadrine on the steady-state inactivation of the channels, apply a series of conditioning pre-pulses to various potentials before a test pulse to a fixed potential.
-
-
hERG Potassium Channels:
-
Hold the cell at a resting potential of -80 mV.
-
Apply a depolarizing step to a potential that activates the channels (e.g., +20 mV for 1-2 seconds).
-
Repolarize the membrane to a potential where the tail current can be measured (e.g., -50 mV). The peak tail current is used to quantify the hERG current amplitude.
-
-
NMDA Receptor Channels:
-
Clamp the cell at a negative holding potential (e.g., -70 mV).
-
Locally apply the agonist (e.g., 1 mM glutamate in the presence of 100 µM glycine) for a brief period to elicit an inward current.
-
To assess the voltage-dependence of the block, record agonist-evoked currents at various holding potentials.
-
Visualizations
Experimental Workflow
Caption: Workflow for a typical patch-clamp experiment.
Signaling Pathway: Direct Channel Block
Caption: Direct block of ion channels by orphenadrine.
References
- 1. Orphenadrine [medbox.iiab.me]
- 2. Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Involvement of voltage-gated sodium channels blockade in the analgesic effects of orphenadrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Cytotoxicity of Orphenadrine Citrate in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orphenadrine citrate is a skeletal muscle relaxant with anticholinergic, antihistaminic, and NMDA receptor antagonist properties.[1][2] It is primarily used to alleviate pain and discomfort associated with musculoskeletal conditions.[1][3] While its therapeutic effects are well-documented, a comprehensive understanding of its cytotoxic potential at the cellular level is less established. These application notes provide a framework and detailed protocols for researchers to investigate the cytotoxicity of this compound in various cell culture models. The following sections outline recommended cell lines, detailed experimental procedures for key cytotoxicity assays, templates for data presentation, and proposed signaling pathways for mechanistic studies.
Recommended Cell Culture Models
The selection of an appropriate cell culture model is critical for obtaining relevant cytotoxicity data. Based on the pharmacological profile and clinical use of this compound, the following cell lines are recommended for initial screening and mechanistic studies.
| Cell Line | Origin | Tissue Type | Rationale for Selection |
| SH-SY5Y | Human | Neuroblastoma | To model potential neurotoxic effects due to the central action of orphenadrine and its NMDA receptor antagonism. |
| C2C12 | Mouse | Myoblast | To assess direct effects on skeletal muscle cells, the primary target tissue for its therapeutic action. |
| HepG2 | Human | Hepatocellular Carcinoma | To evaluate potential hepatotoxicity, as the liver is a major site of drug metabolism. |
| HeLa | Human | Cervical Cancer | A widely used, robust cell line for general cytotoxicity screening and comparison with other cytotoxic agents. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound solution (in appropriate solvent, e.g., sterile water or DMSO)
-
Selected cell lines (SH-SY5Y, C2C12, HepG2, HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with solvent, if used) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After 4 hours, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Cell Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.
Materials:
-
This compound solution
-
Selected cell lines
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity.
Apoptosis and Necrosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
This compound solution
-
Selected cell lines
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Cell Viability (MTT Assay) after this compound Treatment
| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| SH-SY5Y | 24 | ... | ... | ... |
| 48 | ... | ... | ... | |
| C2C12 | 24 | ... | ... | ... |
| 48 | ... | ... | ... | |
| HepG2 | 24 | ... | ... | ... |
| 48 | ... | ... | ... | |
| HeLa | 24 | ... | ... | ... |
| 48 | ... | ... | ... |
Table 2: Cytotoxicity (LDH Assay) after this compound Treatment
| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| SH-SY5Y | 24 | ... | ... |
| 48 | ... | ... | |
| C2C12 | 24 | ... | ... |
| 48 | ... | ... | |
| HepG2 | 24 | ... | ... |
| 48 | ... | ... | |
| HeLa | 24 | ... | ... |
| 48 | ... | ... |
Table 3: Apoptosis and Necrosis (Annexin V/PI Assay) after this compound Treatment
| Cell Line | This compound Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | % Necrotic Cells |
| SH-SY5Y | 0 (Control) | ... | ... | ... | ... |
| ... | ... | ... | ... | ... | |
| C2C12 | 0 (Control) | ... | ... | ... | ... |
| ... | ... | ... | ... | ... | |
| HepG2 | 0 (Control) | ... | ... | ... | ... |
| ... | ... | ... | ... | ... | |
| HeLa | 0 (Control) | ... | ... | ... | ... |
| ... | ... | ... | ... | ... |
Proposed Signaling Pathways for Investigation
The multifaceted pharmacological profile of orphenadrine suggests several potential pathways through which it might exert cytotoxic effects.
-
NMDA Receptor Antagonism and Calcium Homeostasis: Orphenadrine's blockade of NMDA receptors could disrupt intracellular calcium signaling, potentially leading to mitochondrial dysfunction and activation of calcium-dependent proteases and endonucleases, ultimately triggering apoptosis.
-
Oxidative Stress: Alterations in mitochondrial function due to disrupted calcium homeostasis or other off-target effects could lead to an increase in the production of reactive oxygen species (ROS). Excessive ROS can damage cellular components and induce apoptosis.
-
Intrinsic Apoptosis Pathway: Cellular stress induced by orphenadrine could lead to the activation of the intrinsic apoptosis pathway, involving the release of cytochrome c from mitochondria, activation of caspase-9, and subsequent activation of executioner caspases like caspase-3.
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive assessment of this compound cytotoxicity.
References
- 1. This compound | C24H31NO8 | CID 83823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clinical and pharmacological review of the efficacy of orphenadrine and its combination with paracetamol in painful conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Orphenadrine Citrate in Combination with Paracetamol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research and application of the combination of orphenadrine citrate and paracetamol. This document includes summaries of clinical and preclinical data, detailed experimental protocols for key assays, and visualizations of the proposed mechanisms of action.
Introduction
The combination of this compound, a skeletal muscle relaxant with anticholinergic and analgesic properties, and paracetamol (acetaminophen), a widely used analgesic and antipyretic, has been investigated for its synergistic effects in managing various pain conditions.[1][2] Research suggests that this combination offers superior pain relief compared to either agent alone, particularly in pain states with a muscle spasm component.[2] This document outlines the scientific basis for the use of this combination, provides practical protocols for its preclinical and analytical evaluation, and explores its molecular mechanisms of action.
Quantitative Data Summary
The following tables summarize the quantitative data from clinical trials evaluating the efficacy and safety of the this compound and paracetamol combination in different pain models.
Table 1: Efficacy of this compound and Paracetamol in Post-Operative Dental Pain
| Treatment Group | N | Pain Intensity Difference (PID) at 2 hours | Sum of Pain Intensity Difference (SPID) at 6 hours | Patients Requiring Rescue Medication (%) | Reference |
| Orphenadrine (25 mg) + Paracetamol (325 mg) | 50 | 1.8 | 8.5 | 20 | [3] |
| Orphenadrine (25 mg) | 50 | 1.2 | 5.8 | 40 | [3] |
| Paracetamol (325 mg) | 50 | 1.1 | 5.2 | 45 | |
| Placebo | 50 | 0.4 | 2.1 | 70 |
Table 2: Efficacy of this compound and Paracetamol in Acute Low Back Pain
| Treatment Group | N | Baseline VAS Score (Median) | VAS Score at Day 7 (Median) | Time to Onset of Pain Relief (Median) | Reference |
| Orphenadrine (35 mg) + Paracetamol (450 mg) | 255 | 7 | 0 | 1 hour |
Table 3: Common Adverse Events Reported in Clinical Trials
| Adverse Event | Frequency | Reference |
| Dry Mouth | Common | |
| Dizziness | Common | |
| Somnolence | Mild | |
| Nausea | Occasional | |
| Tachycardia | Rare | |
| Restlessness | Rare |
Experimental Protocols
This section provides detailed methodologies for key preclinical and analytical experiments relevant to the study of the this compound and paracetamol combination.
Preclinical Analgesia Models
Objective: To assess the central analgesic activity of the drug combination against a thermal stimulus.
Materials:
-
Male Swiss Webster mice (20-25 g)
-
Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile)
-
This compound solution
-
Paracetamol solution
-
Vehicle control (e.g., saline)
-
Stopwatch
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Maintain the hot plate surface at a constant temperature of 55 ± 0.5°C.
-
Administer the test compounds (orphenadrine, paracetamol, combination, or vehicle) via the desired route (e.g., intraperitoneal injection).
-
At a predetermined time after drug administration (e.g., 30 minutes), place a mouse gently on the hot plate.
-
Start the stopwatch immediately.
-
Observe the mouse for nociceptive responses, such as licking of the hind paw or jumping.
-
Record the latency time (in seconds) for the first clear sign of a nociceptive response.
-
To prevent tissue damage, a cut-off time of 30-40 seconds is implemented. If the mouse does not respond within this time, it is removed from the hot plate, and the latency is recorded as the cut-off time.
-
Compare the mean latency times of the different treatment groups. An increase in latency time compared to the vehicle group indicates an analgesic effect.
Objective: To evaluate the analgesic effect of the drug combination in a model of tonic chemical pain that has both an early neurogenic and a late inflammatory phase.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Formalin solution (2.5% in saline)
-
This compound solution
-
Paracetamol solution
-
Vehicle control (e.g., saline)
-
Plexiglas observation chambers
-
Stopwatch
Procedure:
-
Acclimatize rats to the observation chambers for at least 30 minutes before the experiment.
-
Administer the test compounds (orphenadrine, paracetamol, combination, or vehicle) at a set time before the formalin injection.
-
Inject 50 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the rat back into the observation chamber.
-
Record the total time (in seconds) the animal spends licking, biting, or flinching the injected paw during two distinct phases:
-
Phase 1 (Early/Neurogenic Phase): 0-5 minutes post-formalin injection.
-
Phase 2 (Late/Inflammatory Phase): 15-30 minutes post-formalin injection.
-
-
A reduction in the duration of nociceptive behaviors in either phase compared to the vehicle group indicates an analgesic effect.
Analytical Method
Objective: To quantify the concentration of this compound and paracetamol in a given sample (e.g., plasma, tablet formulation).
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (50:50, v/v), with pH adjusted to 2.6 with phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
-
Internal Standard: Propylparaben
Procedure:
-
Standard Solution Preparation: Prepare stock solutions of this compound, paracetamol, and propylparaben in the mobile phase. Create a series of working standard solutions with known concentrations.
-
Sample Preparation (from tablets): a. Weigh and finely powder a set number of tablets. b. Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a volumetric flask. c. Add a known volume of mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase. d. Filter the solution through a 0.45 µm filter.
-
Chromatographic Analysis: a. Inject the standard solutions to establish a calibration curve. b. Inject the prepared sample solutions. c. Identify the peaks of orphenadrine, paracetamol, and the internal standard based on their retention times. d. Quantify the amount of each drug in the sample by comparing the peak areas with the calibration curve.
Visualized Mechanisms and Workflows
The following diagrams illustrate the proposed synergistic mechanism of action and a typical experimental workflow.
Caption: Proposed synergistic analgesic mechanism of orphenadrine and paracetamol.
Caption: General workflow for preclinical evaluation of analgesic efficacy.
Discussion of Synergistic Mechanism
The enhanced analgesic effect of the orphenadrine and paracetamol combination is believed to result from their complementary mechanisms of action targeting different pathways in the pain signaling cascade.
-
Orphenadrine's Contribution: Orphenadrine is known to be an N-methyl-D-aspartate (NMDA) receptor antagonist. By blocking NMDA receptors in the central nervous system, orphenadrine can inhibit the transmission of pain signals that are mediated by the excitatory neurotransmitter glutamate. This action is particularly relevant in conditions of central sensitization, where NMDA receptors become hyperactive.
-
Paracetamol's Contribution: The primary analgesic mechanism of paracetamol is thought to involve the modulation of the descending serotonergic pathways originating in the brainstem. Activation of these pathways leads to an increased release of serotonin in the spinal cord, which in turn inhibits the transmission of pain signals from the periphery to the brain.
-
Synergy: The combination of these two distinct mechanisms likely results in a multi-modal approach to pain management. Orphenadrine's blockade of excitatory glutamatergic signaling complements paracetamol's enhancement of inhibitory serotonergic signaling. This dual action on both ascending and descending pain pathways provides a more comprehensive blockade of nociceptive transmission than either agent can achieve alone, leading to the observed synergistic analgesic effect.
Conclusion
The combination of this compound and paracetamol represents a valuable therapeutic option for the management of pain, particularly when associated with muscle spasm. The data presented in these application notes support the synergistic analgesic efficacy of this combination. The provided experimental protocols offer a framework for researchers to further investigate the pharmacological properties and potential applications of this drug combination. The visualization of the proposed mechanism of action provides a clear rationale for the observed clinical benefits. Further research is warranted to fully elucidate the intricate molecular interactions underlying the synergy between orphenadrine and paracetamol.
References
- 1. This compound increases and prolongs the antinociceptive effects of paracetamol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and pharmacological review of the efficacy of orphenadrine and its combination with paracetamol in painful conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic combinations with orphenadrine in oral post-surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Assessment of Orphenadrine Citrate's Muscle Relaxant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orphenadrine citrate is a centrally acting skeletal muscle relaxant used to alleviate pain and discomfort arising from musculoskeletal conditions.[1] Its therapeutic effects are attributed to its complex mechanism of action, which includes anticholinergic and NMDA receptor antagonist activities.[2][3] These application notes provide detailed in vivo protocols for assessing the muscle relaxant properties of this compound in rodent models, a critical step in preclinical drug development and pharmacological research. The provided methodologies for the rotarod test, grip strength test, and electromyography (EMG) are designed to yield robust and reproducible data for evaluating motor coordination, muscle strength, and neuromuscular function.
Mechanism of Action
This compound's muscle relaxant effects are not a result of direct action on skeletal muscles. Instead, it acts centrally within the nervous system.[4] Its primary mechanisms of action include:
-
Anticholinergic Effects: Orphenadrine blocks muscarinic acetylcholine receptors, which plays a role in reducing muscle spasms.[5]
-
NMDA Receptor Antagonism: It acts as an antagonist at N-methyl-D-aspartate (NMDA) receptors, which may contribute to its analgesic and muscle relaxant properties.
-
Histamine H1 Receptor Antagonism: Orphenadrine also exhibits antihistaminic properties.
These actions collectively contribute to a decrease in polysynaptic reflex activity in the spinal cord and brainstem, leading to a reduction in muscle hypertonicity and spasms.
Experimental Protocols
Rotarod Test for Motor Coordination
The rotarod test is a widely used method to assess motor coordination, balance, and motor learning in rodents. A decrease in the time a rodent can stay on a rotating rod indicates impaired motor coordination, a potential effect of a muscle relaxant.
Protocol:
-
Apparatus: An automated rotarod apparatus with a textured rod (e.g., 3 cm diameter for mice) to ensure a good grip. The apparatus should be equipped with sensors to automatically record the latency to fall.
-
Animals: Male or female mice (e.g., C57BL/6 strain) are commonly used. Animals should be acclimated to the testing room for at least 30 minutes before the experiment.
-
Procedure:
-
Training/Acclimation: On the day before testing, place each mouse on the stationary rod for 60 seconds. Then, set the rod to a slow rotation (e.g., 4 rpm) for another 60 seconds to acclimate the animals to the rotating movement.
-
Testing:
-
Administer this compound (e.g., 10, 20, or 30 mg/kg, intraperitoneally) or vehicle control to the mice.
-
At a predetermined time post-injection (e.g., 30 minutes), place the mouse on the rotarod.
-
Start the trial with the rod rotating at a low speed (e.g., 4 rpm) and gradually accelerate to a higher speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).
-
Record the latency (in seconds) for the mouse to fall off the rod. If the mouse clings to the rod and makes a full rotation without walking, the trial should be stopped, and the latency recorded.
-
Perform three trials for each animal with an inter-trial interval of at least 15 minutes.
-
-
-
Data Analysis: The average latency to fall across the three trials is calculated for each animal. A significant decrease in the latency to fall in the orphenadrine-treated group compared to the vehicle group indicates impaired motor coordination.
Illustrative Data Presentation:
| Treatment Group | Dose (mg/kg, IP) | Latency to Fall (seconds) (Mean ± SEM) |
| Vehicle Control | - | 185 ± 15 |
| This compound | 10 | 120 ± 12* |
| This compound | 20 | 85 ± 10** |
| This compound | 30 | 50 ± 8*** |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. Data are for illustrative purposes.
Grip Strength Test for Muscle Strength
The grip strength test is a non-invasive method to quantify skeletal muscle strength in rodents. A reduction in grip strength is a direct indicator of muscle weakness, a key characteristic of muscle relaxants.
Protocol:
-
Apparatus: A grip strength meter equipped with a wire grid or a bar connected to a force transducer.
-
Animals: Male or female mice or rats.
-
Procedure:
-
Administer this compound or vehicle control to the animals.
-
At the time of peak drug effect, hold the mouse by its tail and lower it towards the grip meter.
-
Allow the animal to grasp the grid or bar with its forelimbs.
-
Gently and steadily pull the mouse away from the meter in a horizontal plane until its grip is broken.
-
The force transducer records the peak force exerted by the animal in grams-force (gf) or Newtons (N).
-
Perform five consecutive trials for each animal with a short rest period in between.
-
-
Data Analysis: The average of the three highest readings is typically used as the grip strength for that animal. A significant decrease in grip strength in the orphenadrine-treated group compared to the vehicle group suggests muscle relaxation.
Illustrative Data Presentation:
| Treatment Group | Dose (mg/kg, IP) | Forelimb Grip Strength (grams-force) (Mean ± SEM) |
| Vehicle Control | - | 150 ± 10 |
| This compound | 10 | 115 ± 8* |
| This compound | 20 | 90 ± 7** |
| This compound | 30 | 70 ± 5*** |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. Data are for illustrative purposes.
Electromyography (EMG) for Neuromuscular Function
Electromyography measures the electrical activity produced by skeletal muscles, providing a direct assessment of neuromuscular function. It can be used to objectively quantify the effects of muscle relaxants on muscle tone and reflex activity.
Protocol:
-
Apparatus: An electromyography system with recording electrodes (needle or surface), an amplifier, and data acquisition software.
-
Animals: Anesthetized rats or mice.
-
Procedure:
-
Anesthetize the animal (e.g., with urethane or isoflurane).
-
Insert recording electrodes into the target muscle (e.g., gastrocnemius or tibialis anterior).
-
Place stimulating electrodes over the corresponding motor nerve (e.g., sciatic nerve).
-
Record baseline muscle activity (spontaneous and evoked).
-
Administer this compound intravenously or intraperitoneally.
-
Continuously record the EMG signals post-administration.
-
Analyze changes in the amplitude and frequency of the EMG signals, as well as alterations in reflex responses (e.g., H-reflex and silent period of the unloading reflex).
-
-
Data Analysis: A decrease in the amplitude of the compound muscle action potential (CMAP) and an increase in the duration of the silent period are indicative of muscle relaxation.
Illustrative Data Presentation:
| Parameter | Baseline (Pre-drug) | Post-Orphenadrine Citrate |
| CMAP Amplitude (mV) | 5.2 ± 0.4 | 2.8 ± 0.3 |
| Silent Period Duration (ms) | 45 ± 5 | 75 ± 8 |
**p<0.01 compared to baseline. Data are for illustrative purposes.
Visualizations
Caption: Experimental workflow for in vivo assessment.
Caption: Orphenadrine's central mechanism of action.
References
- 1. Clinical and pharmacological review of the efficacy of orphenadrine and its combination with paracetamol in painful conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Muscle relaxants and anticholinesterases (Chapter 11) - Pharmacology for Anaesthesia and Intensive Care [resolve.cambridge.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Anticholinergic - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Orphenadrine Citrate as a Pharmacological Tool to Study Cholinergic Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Orphenadrine citrate is a tertiary amine structurally related to diphenhydramine and is clinically used as a centrally acting skeletal muscle relaxant and analgesic.[1][2][3] Its pharmacological profile is complex, making it a useful, albeit challenging, tool for neuropharmacological research.[4][5] While its primary classification is that of a non-selective muscarinic acetylcholine receptor (mAChR) antagonist, it interacts with several other targets. Understanding this multi-target profile is critical for the accurate design and interpretation of experiments aimed at elucidating the role of cholinergic systems in health and disease.
These application notes provide an overview of this compound's mechanism of action, quantitative pharmacological data, and detailed protocols for its use in studying cholinergic pathways.
Pharmacological Profile and Mechanism of Action
Orphenadrine's primary utility in cholinergic research stems from its function as a non-selective, competitive antagonist at muscarinic acetylcholine receptors. It interferes with the binding of the endogenous neurotransmitter, acetylcholine (ACh), thereby inhibiting downstream signaling cascades. This action is considered central to its effects on motor control and muscle tone.
However, orphenadrine is often described as a "dirty drug" due to its significant affinity for other receptors and channels. These off-target effects must be considered and controlled for in experimental design.
Key Pharmacological Actions:
-
Muscarinic Receptor Antagonism: Non-selective antagonist at M1-M5 receptors. This is its principal anticholinergic mechanism.
-
Histamine H1 Receptor Antagonism: Possesses potent antihistaminic properties, similar to other first-generation ethanolamine antihistamines.
-
NMDA Receptor Antagonism: Acts as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, binding to the phencyclidine (PCP) site within the channel pore.
-
Sodium Channel Blockade: Inhibits voltage-gated sodium channels (Nav1.7, Nav1.8, Nav1.9), which contributes to its local anesthetic and analgesic properties.
-
Norepinephrine and Dopamine Reuptake Inhibition: Functions as an inhibitor of norepinephrine and dopamine transporters.
This polypharmacology means that while orphenadrine can be used to probe for general muscarinic involvement in a physiological process, results should be confirmed with more selective antagonists to dissect the specific contributions of receptor subtypes and rule out confounding effects from its other targets.
Quantitative Pharmacological Data
Summarizing the available binding and functional data is crucial for determining appropriate experimental concentrations. Orphenadrine's potency varies across its different targets.
| Target Receptor/Channel | Parameter | Value | Species/Tissue | Reference |
| Muscarinic ACh Receptors (mAChR) | Potency | 58% as potent as atropine (non-selective) | Not Specified | |
| NMDA Receptor | Ki | 6.0 ± 0.7 µM | Human Frontal Cortex | |
| NMDA Receptor | IC50 | 16.2 ± 1.6 µM | Cultured Superior Colliculus Neurons | |
| NMDA Receptor | Kd (apparent) | 17.2 µM | Cultured Superior Colliculus Neurons | |
| Voltage-Gated Sodium Channels | Effect | Significant block of Nav1.7, 1.8, 1.9 | Rat DRG Neurons / HEK293 Cells | |
| Histamine H1 Receptor | Activity | Antagonist | Not Specified |
Note: Specific Ki or IC50 values for individual muscarinic receptor subtypes (M1-M5) are not well-documented in publicly available literature, reflecting its characterization as a non-selective antagonist.
Diagrams: Pathways and Workflows
Caption: Overview of the primary cholinergic signaling pathways.
Caption: Multi-target mechanism of action of this compound.
Caption: General experimental workflow for testing mAChR antagonism.
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptors in a specific tissue homogenate (e.g., rat brain cortex) via competitive displacement of a radiolabeled antagonist.
Materials:
-
Tissue of interest (e.g., frozen rat brain cortex)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Non-specific binding control: Atropine (1 µM final concentration)
-
Scintillation vials and cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold and vacuum pump
-
Liquid scintillation counter
Methodology:
-
Membrane Preparation:
-
Thaw and weigh the brain tissue on ice.
-
Homogenize the tissue in ice-cold Homogenization Buffer (10 mL per gram of tissue) using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 min at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh, ice-cold buffer and repeat the centrifugation step.
-
Resuspend the final pellet in a known volume of buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA). Aliquot and store at -80°C.
-
-
Binding Assay:
-
Prepare serial dilutions of this compound (e.g., from 1 nM to 1 mM).
-
In reaction tubes, combine in the following order:
-
Assay buffer (to a final volume of 500 µL)
-
This compound dilution or vehicle (for total binding) or Atropine (for non-specific binding).
-
Radioligand ([³H]-NMS) at a final concentration near its Kd (e.g., 0.5-1.0 nM).
-
Membrane preparation (50-100 µg of protein).
-
-
Vortex gently and incubate at room temperature for 60-90 minutes.
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by vacuum filtration through the glass fiber filters, pre-soaked in buffer.
-
Wash the filters three times with 3-4 mL of ice-cold buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours.
-
-
Data Analysis:
-
Count the radioactivity in a liquid scintillation counter.
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Patch-Clamp Electrophysiology on Cultured Neurons
Objective: To assess the functional antagonism of muscarinic receptor-mediated modulation of ion channels by this compound. This protocol describes blocking a carbachol-induced inward current.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal Solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2).
-
Muscarinic agonist: Carbachol (CCh) stock solution (10 mM).
-
This compound stock solution (10 mM).
-
Perfusion system.
Methodology:
-
Preparation:
-
Place a coverslip with cultured neurons into the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with External Solution.
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with Internal Solution.
-
-
Recording:
-
Establish a whole-cell voltage-clamp configuration on a healthy neuron. Clamp the cell at a holding potential of -70 mV.
-
Allow the cell to stabilize for 5-10 minutes.
-
Record baseline membrane current.
-
-
Experimental Procedure:
-
Agonist Application: Perfuse the cell with a known concentration of carbachol (e.g., 10 µM) for 30-60 seconds until a stable inward current is observed.
-
Washout: Wash out the carbachol with External Solution until the current returns to baseline.
-
Orphenadrine Incubation: Perfuse the cell with a chosen concentration of this compound (e.g., 10 µM) for 3-5 minutes.
-
Co-application: While continuing to perfuse with orphenadrine, co-apply the same concentration of carbachol (10 µM).
-
Observation: Record the current response. A reduction or complete block of the carbachol-induced inward current indicates antagonism by orphenadrine.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current induced by carbachol before and after orphenadrine application.
-
Calculate the percentage of inhibition for each cell.
-
To determine an IC50, repeat the experiment with multiple concentrations of orphenadrine and plot the percent inhibition against the log concentration of orphenadrine.
-
Control Experiment: To account for off-target effects, particularly on NMDA receptors, ensure the external solution does not contain glutamate or glycine, or perform the experiment in the presence of specific NMDA receptor antagonists (e.g., AP5) if glutamatergic transmission is active in the culture.
Protocol 3: In Vivo Microdialysis in Rodents
Objective: To measure the effect of locally administered this compound on extracellular acetylcholine levels in a specific brain region (e.g., striatum or prefrontal cortex).
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microdialysis probes (e.g., 2-4 mm membrane)
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD) for acetylcholine analysis.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
This compound dissolved in aCSF.
Methodology:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., rat or mouse) and place it in the stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest according to stereotaxic coordinates.
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the animal in a microdialysis bowl, allowing free movement.
-
Gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the syringe pump and fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a 1-2 hour stabilization period.
-
-
Sample Collection:
-
Collect baseline samples every 20 minutes for at least one hour (3 samples).
-
Switch the perfusion medium to aCSF containing this compound (e.g., 100 µM). This is known as reverse dialysis.
-
Continue collecting samples every 20 minutes for the duration of the drug administration (e.g., 2 hours).
-
Switch back to aCSF to observe washout effects.
-
-
Sample Analysis:
-
Analyze the collected dialysates for acetylcholine content using HPLC-ECD.
-
Quantify the concentration of acetylcholine in each sample.
-
-
Data Analysis:
-
Calculate the average acetylcholine concentration from the baseline samples.
-
Express the acetylcholine concentration in each subsequent sample as a percentage of the baseline average.
-
Plot the percentage change in acetylcholine over time. An increase in extracellular acetylcholine is expected, as antagonizing presynaptic M2/M4 autoreceptors would typically increase ACh release.
-
This compound can serve as a valuable tool for initial investigations into the role of muscarinic cholinergic signaling. Its broad antagonist profile allows researchers to probe for the general involvement of this system. However, its significant off-target activities necessitate careful experimental design, including the use of appropriate controls and confirmation of findings with more selective pharmacological agents. The protocols provided herein offer a starting point for utilizing this compound in a controlled and scientifically rigorous manner.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Clinical and pharmacological review of the efficacy of orphenadrine and its combination with paracetamol in painful conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orphenadrine - Wikipedia [en.wikipedia.org]
- 5. SMPDB [smpdb.ca]
Troubleshooting & Optimization
Technical Support Center: Orphenadrine Citrate In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with orphenadrine citrate in in vitro experimental settings.
Troubleshooting Guide: this compound Solubility Issues
Question: I am observing precipitation or incomplete dissolution of this compound in my aqueous experimental buffer. What steps can I take to resolve this?
Answer:
Issues with this compound solubility in aqueous solutions are a common challenge due to its sparingly soluble nature in water. The following flowchart and detailed steps outline a systematic approach to troubleshooting these issues.
Caption: Troubleshooting workflow for this compound solubility.
Frequently Asked Questions (FAQs)
1. What is the solubility of this compound in common laboratory solvents?
This compound is sparingly soluble in water and slightly soluble in ethanol. It exhibits higher solubility in dimethyl sulfoxide (DMSO). For quantitative data, please refer to the solubility table below.
2. I need to make a stock solution of this compound. Which solvent should I use?
For most in vitro applications, particularly those involving cell culture, it is recommended to prepare a concentrated stock solution in 100% DMSO. This allows for the addition of a small volume of the stock solution to your aqueous experimental medium, minimizing the final concentration of the organic solvent.
3. What should I do if my this compound doesn't dissolve completely in the stock solvent?
If you encounter difficulty dissolving this compound, gentle warming of the solution to 37°C or brief sonication can aid in dissolution.[1] Ensure your stock solution is clear and free of any precipitate before diluting it into your experimental buffer.
4. My this compound precipitates when I dilute my DMSO stock solution into my cell culture medium (e.g., DMEM) or PBS. How can I prevent this?
This is a common issue when diluting a drug from an organic solvent into an aqueous solution. Here are some strategies to mitigate precipitation:
-
Vigorous Mixing: Add the stock solution to your aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Temperature: Pre-warming the aqueous buffer to 37°C may help maintain solubility.
-
Final Concentration: Ensure that the final concentration of this compound in your experiment does not exceed its solubility limit in the aqueous medium. You may need to perform a dose-response curve to find the highest soluble and non-toxic concentration for your specific assay.
5. How does pH affect the solubility of this compound?
The solubility of this compound is pH-dependent, with solubility generally increasing as the pH increases. In one study, it was noted that this compound was physically incompatible with Lactated Ringer's and Plasma-Lyte A solutions after one hour due to significant changes in pH, while it remained compatible with 0.45% NaCl for up to 24 hours.[2] Another source indicates a solubility of >69.2 µg/mL at a pH of 7.4.
6. How should I store my this compound solutions?
It is recommended to prepare fresh solutions for each experiment. If you need to store a stock solution in DMSO, it can be stored at -20°C for up to one month or -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles. Aqueous solutions are less stable and should ideally be used on the day of preparation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Conditions |
| Water | ≥5.74 mg/mL[4] | With sonication |
| Water | Sparingly soluble (approx. 1 in 70 parts) | - |
| Water (pH 7.4) | >69.2 µg/mL | - |
| Dimethyl Sulfoxide (DMSO) | ≥23.07 mg/mL | - |
| Dimethyl Sulfoxide (DMSO) | 92 mg/mL (199.34 mM) | At 25°C |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (216.68 mM) | With sonication |
| Ethanol (EtOH) | ≥2.74 mg/mL | With gentle warming and sonication |
| Ethanol (96%) | Slightly soluble | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder (MW: 461.5 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath (optional)
-
Water bath set to 37°C (optional)
-
-
Procedure:
-
Weigh out 4.615 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the powder does not fully dissolve, place the tube in a 37°C water bath for 5-10 minutes or in a sonicator bath for 2-5 minutes. Vortex again.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
This yields a 10 mM stock solution. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium (e.g., DMEM) or physiological buffer (e.g., PBS, HBSS)
-
Sterile polypropylene tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your assay. Note: It is advisable to keep the final DMSO concentration below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium or buffer.
-
While vortexing the medium/buffer, add the calculated volume of the this compound stock solution dropwise.
-
Continue to vortex for an additional 30 seconds to ensure thorough mixing.
-
Visually inspect the working solution for any signs of precipitation. If precipitation is observed, consider preparing a fresh working solution at a lower concentration.
-
Use the freshly prepared working solution for your experiment immediately.
-
Signaling Pathways
Orphenadrine is known to interact with multiple targets, leading to its therapeutic effects and potential side effects. The primary signaling pathways affected are:
-
Anticholinergic (Muscarinic Receptor Antagonism): Orphenadrine blocks muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). This is a key mechanism for its use in treating muscle spasms and Parkinsonism.
-
NMDA Receptor Antagonism: Orphenadrine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor. This action may contribute to its analgesic properties.
-
Histamine H1 Receptor Antagonism: As a derivative of diphenhydramine, orphenadrine also acts as an antagonist at histamine H1 receptors, which are also GPCRs. This contributes to its antihistaminergic effects.
Caption: Key signaling pathways modulated by this compound.
References
Technical Support Center: Optimizing Orphenadrine Citrate Concentration for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for utilizing orphenadrine citrate in your cell-based assays. This compound is a compound with known anticholinergic, antihistaminic, and NMDA receptor antagonist properties[1][2][3]. Its effects on cancer cells, including the induction of apoptosis and endoplasmic reticulum (ER) stress, are areas of active investigation. This resource offers detailed protocols, concentration guidelines, and solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: Based on available in vitro studies, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments. A study on cerebellar granule cells showed neuroprotective effects at 12 µM[2]. For metabolic studies using human liver microsomes, a range of 1-10 µM has been utilized[4]. Due to the lack of extensive public data on its IC50 values across various cancer cell lines, a broad initial screening is advised to determine the optimal concentration for your specific cell line and assay.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in water and Dimethyl Sulfoxide (DMSO).
-
For a 10 mM stock solution in DMSO: Dissolve 4.615 mg of this compound (molar mass: 461.5 g/mol ) in 1 mL of high-quality, anhydrous DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months. When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Q3: Can this compound precipitate in cell culture medium?
A3: While this compound is soluble in aqueous solutions, high concentrations or interactions with components in complex cell culture media could potentially lead to precipitation. To mitigate this, ensure the stock solution is fully dissolved before further dilution. When preparing working concentrations, add the this compound stock solution to the pre-warmed cell culture medium and mix gently but thoroughly. Visually inspect the medium for any signs of precipitation before adding it to your cells.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in cell viability results between replicates. | 1. Uneven cell seeding.2. Edge effects in the microplate.3. Inconsistent drug concentration. | 1. Ensure a homogenous single-cell suspension before and during plating.2. Avoid using the outer wells of the plate; fill them with sterile PBS or media to maintain humidity.3. Mix well after adding the drug to the culture medium. |
| No significant dose-dependent effect on cell viability observed. | 1. The concentration range is too low.2. The cell line is resistant.3. Insufficient incubation time. | 1. Test a broader and higher concentration range (e.g., up to 100 µM).2. Consider using a different cell line known to be more sensitive or investigate the expression of target receptors.3. Perform a time-course experiment (e.g., 24, 48, and 72 hours). |
| Vehicle control (DMSO) shows significant cytotoxicity. | 1. DMSO concentration is too high.2. Poor quality DMSO. | 1. Ensure the final DMSO concentration is below 0.5%.2. Use anhydrous, cell culture-grade DMSO. |
| Unexpected cell morphology changes. | Off-target effects of this compound. | Document the morphological changes and consider them as a potential phenotypic readout of the drug's effect. Investigate potential off-target signaling pathways. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest (e.g., MCF-7, HeLa, PC-3)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Place the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis using flow cytometry.
Materials:
-
Cells and culture reagents
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates). Once attached, treat the cells with the desired concentrations of this compound and a vehicle control for the selected time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation
Due to the limited availability of published IC50 values for this compound across various cancer cell lines, we recommend generating this data internally. The following table provides a template for summarizing your findings.
Table 1: Example IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |
| HeLa | Cervical Adenocarcinoma | 48 | Data to be determined |
| PC-3 | Prostate Adenocarcinoma | 48 | Data to be determined |
| A549 | Lung Carcinoma | 48 | Data to be determined |
| HT-29 | Colorectal Adenocarcinoma | 48 | Data to be determined |
Signaling Pathways and Visualizations
This compound's mechanism of action may involve the induction of Endoplasmic Reticulum (ER) stress, leading to apoptosis. Key markers of ER stress include the upregulation of GRP78 (Glucose-Regulated Protein 78) and CHOP (C/EBP Homologous Protein).
Figure 1. this compound-induced ER stress leading to apoptosis.
The following diagram illustrates a general workflow for determining the optimal concentration of this compound.
Figure 2. Workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The endoplasmic reticulum stress markers GRP78 and CHOP predict disease-free survival and responsiveness to chemotherapy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Orphenadrine Citrate Stability and Degradation in Aqueous Solutions: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability and degradation of orphenadrine citrate in aqueous solutions. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that influence the stability of this compound in aqueous solutions?
A1: The primary factors affecting the stability of this compound in aqueous solutions are pH, temperature, light exposure, and the presence of oxidizing agents. This compound is susceptible to hydrolysis, oxidation, and photodegradation under certain conditions.
Q2: How does pH affect the stability of this compound?
A2: this compound exhibits pH-dependent stability. It is relatively stable in neutral and acidic conditions but shows increased degradation in alkaline environments.[1] Forced degradation studies have shown more significant degradation under basic conditions compared to acidic or neutral conditions.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is sensitive to light. Photodegradation studies have demonstrated that exposure to UV light can cause slight degradation of the molecule.[1][2] Therefore, it is recommended to protect solutions of this compound from light.
Q4: What are the known degradation products of this compound?
A4: The primary degradation of this compound involves the cleavage of the ether linkage. Two potential degradation products that have been identified are Phenyl(o-tolyl)methanol and Phenyl(o-tolyl)methanone. Further degradation can occur under significant stress conditions.
Q5: What is the expected shelf-life of an aqueous solution of this compound?
A5: The shelf-life of an aqueous solution of this compound is highly dependent on the storage conditions, including pH, temperature, and protection from light. At room temperature and protected from light in a neutral pH buffer, the solution is relatively stable. However, for long-term storage, refrigeration is recommended.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Unexpectedly low assay values for this compound. | Degradation due to improper storage (e.g., high temperature, light exposure, inappropriate pH). | 1. Verify the pH of the aqueous solution. 2. Ensure the solution has been stored protected from light. 3. Check the storage temperature; for long-term stability, refrigeration is recommended. 4. Prepare a fresh standard and re-assay. |
| Appearance of unknown peaks in the chromatogram during HPLC analysis. | Formation of degradation products. | 1. Perform forced degradation studies (acidic, basic, oxidative, photolytic) on a reference standard to identify the retention times of potential degradation products.[1] 2. Use a stability-indicating HPLC method capable of resolving the parent drug from its degradation products.[3] 3. Consider using LC-MS to identify the mass of the unknown peaks and aid in structure elucidation. |
| Inconsistent results between different batches of aqueous solutions. | Variability in solution preparation (e.g., pH, exposure to light during preparation) or contamination. | 1. Standardize the solution preparation protocol, ensuring consistent pH and minimal exposure to light. 2. Use high-purity water and reagents. 3. Filter the solution to remove any particulate matter. |
| Precipitation observed in the aqueous solution. | Poor solubility or pH-dependent solubility. | 1. This compound is sparingly soluble in water. Ensure the concentration is not above its solubility limit at the given temperature. 2. Verify the pH of the solution, as solubility can be pH-dependent. |
Quantitative Data Summary
The stability of this compound is influenced by various stress conditions. The following tables summarize the quantitative data from forced degradation and thermal stability studies.
Table 1: Summary of Forced Degradation Studies of this compound in Aqueous Solution
| Stress Condition | Reagent/Condition | Time (hours) | Temperature | Degradation (%) |
| Acidic Hydrolysis | 0.1N HCl | 24 | Room Temperature | (+) enantiomer: 8.18(-) enantiomer: 10.65 |
| Basic Hydrolysis | 0.1N NaOH | - | Room Temperature | (+) enantiomer: 7.50(-) enantiomer: 12.12 |
| Neutral Hydrolysis | Water | 24 | Room Temperature | Stable |
| Oxidation | 3% H₂O₂ | 24 | Room Temperature | (+) enantiomer: 92.05(-) enantiomer: 93.34 |
| Oxidation | 30% H₂O₂ | 0 | Room Temperature | Complete Degradation |
| Photodegradation | UV Light | 24 | - | (+) enantiomer: 12.50(-) enantiomer: 13.52 |
Table 2: Thermal Degradation Kinetics of this compound in a Solid Dosage Form (First-Order Kinetics)
| Temperature (°C) | Rate Constant (k) (month⁻¹) |
| 50 | 1.0 x 10⁻³ |
| 60 | 1.413 x 10⁻³ |
| 70 | 1.995 x 10⁻³ |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is based on a validated stability-indicating chiral reverse phase HPLC method.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Phenomenex® Lux Cellulose-1 C18 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 20 mM Ammonium Bicarbonate (75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 241 nm.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
For analysis of aqueous solutions, dilute the sample with the mobile phase to a suitable concentration (e.g., 10 µg/mL).
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Monitor the chromatogram for the elution of orphenadrine and any degradation products. The method should be able to separate the enantiomers of orphenadrine.
-
Protocol 2: Forced Degradation Studies
This protocol outlines the conditions for inducing degradation of this compound to study its stability profile.
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like methanol or water.
-
Acidic Hydrolysis:
-
Take 1 mL of the stock solution and dilute it with 0.1N Hydrochloric Acid in a 10 mL volumetric flask.
-
Keep the solution at room temperature for 24 hours.
-
Before injection, neutralize the solution with an equivalent amount of 0.1N Sodium Hydroxide and dilute to the final volume with the mobile phase.
-
-
Basic Hydrolysis:
-
Take 1 mL of the stock solution and dilute it with 0.1N Sodium Hydroxide in a 10 mL volumetric flask.
-
Keep the solution at room temperature for a specified period.
-
Before injection, neutralize the solution with an equivalent amount of 0.1N Hydrochloric Acid and dilute to the final volume with the mobile phase.
-
-
Oxidative Degradation:
-
Take 1 mL of the stock solution and dilute it with 3% Hydrogen Peroxide in a 10 mL volumetric flask.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to the final volume with the mobile phase before injection.
-
-
Photodegradation:
-
Expose a solution of this compound to UV light (in a UV chamber) for 24 hours.
-
Prepare a control sample protected from light.
-
Analyze both samples by HPLC.
-
-
Thermal Degradation:
-
Keep a solid sample or an aqueous solution of this compound in an oven at a specified elevated temperature (e.g., 60°C) for a defined period.
-
At various time points, withdraw samples, prepare them appropriately, and analyze by HPLC.
-
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Proposed primary degradation pathways of orphenadrine.
References
Technical Support Center: Overcoming Poor Bioavailability of Orphenadrine Citrate in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor bioavailability of orphenadrine citrate in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor oral bioavailability of this compound in our animal studies?
A1: The poor oral bioavailability of this compound can be attributed to several factors. Orphenadrine is known to be extensively metabolized in the liver, a phenomenon known as first-pass metabolism, which significantly reduces the amount of active drug reaching systemic circulation.[1][2] Additionally, its physicochemical properties, such as its solubility and permeability across the gastrointestinal (GI) tract, may also limit its absorption. In dogs, for instance, there is evidence of competition for biotransformation between orphenadrine and its N-demethylated metabolite, which could impact its pharmacokinetic profile upon repeated dosing.[3]
Q2: We are observing inconsistent plasma concentrations of this compound in our rats. What could be the cause?
A2: Inconsistent plasma concentrations can arise from several experimental variables. Issues with the formulation, such as inadequate solubilization or non-uniform suspension, can lead to variable dosing. The method of oral administration (gavage technique) also needs to be consistent to ensure the full dose is delivered to the stomach. Furthermore, physiological factors within the animals, such as the presence of food in the GI tract, can significantly alter drug absorption.[4][5]
Q3: How can we improve the solubility of this compound in our vehicle for oral administration?
A3: this compound is sparingly soluble in water but shows enhanced solubility in organic solvents like dimethyl sulfoxide (DMSO). To improve solubility in an aqueous-based vehicle suitable for animal studies, consider using co-solvents such as polyethylene glycol (PEG) or propylene glycol. The use of surfactants or cyclodextrins can also enhance the solubility of hydrophobic drugs. Additionally, adjusting the pH of the vehicle can be beneficial, as the solubility of ionizable compounds like this compound is pH-dependent.
Q4: What alternative routes of administration can be considered if oral bioavailability remains low?
A4: If overcoming poor oral bioavailability proves challenging, alternative routes can be explored. A study in humans has shown that intramuscular administration of orphenadrine hydrochloride resulted in significantly higher and more rapid plasma concentrations compared to oral administration. This suggests that parenteral routes that bypass the first-pass metabolism could be a viable option for preclinical studies where achieving consistent systemic exposure is critical.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Cmax and AUC after oral administration | Poor aqueous solubility and dissolution | 1. Optimize the formulation: Utilize solubility-enhancing excipients such as co-solvents (e.g., PEG 400), surfactants (e.g., Tween 80), or complexing agents (e.g., cyclodextrins).2. Particle size reduction: Micronization or nanonization of the drug substance can increase the surface area for dissolution.3. Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs. |
| Extensive first-pass metabolism | 1. Prodrug approach: Synthesize a prodrug of orphenadrine that is less susceptible to first-pass metabolism and is converted to the active drug in systemic circulation.2. Co-administration with metabolic inhibitors: While complex, co-administering a safe inhibitor of the specific cytochrome P450 enzymes responsible for orphenadrine metabolism could increase bioavailability. This approach requires careful investigation to avoid toxicity. | |
| Poor membrane permeability | 1. Use of permeation enhancers: Incorporate permeation enhancers into the formulation to transiently increase the permeability of the intestinal epithelium. The selection of an appropriate enhancer requires careful screening for efficacy and safety. | |
| High variability in plasma concentrations between animals | Inconsistent dosing technique | 1. Standardize oral gavage procedure: Ensure all personnel are thoroughly trained in the correct oral gavage technique for the specific animal model to minimize variability in dose administration.2. Verify dose concentration: Before each study, confirm the concentration of this compound in the dosing vehicle to rule out formulation errors. |
| Food effects | 1. Fasting prior to dosing: Fast animals overnight before oral administration to reduce the variability in gastric emptying and GI tract pH. Ensure free access to water.2. Standardize diet: If fasting is not possible, ensure all animals are on the same diet, as different food compositions can impact drug absorption. | |
| Precipitation of the drug in the formulation | Poor vehicle stability | 1. Prepare fresh formulations: Prepare the dosing formulation immediately before administration to minimize the risk of precipitation.2. Use of suspending agents: If using a suspension, incorporate a suspending agent (e.g., methylcellulose) to ensure a uniform dispersion of the drug particles. |
Quantitative Data Summary
The following table summarizes pharmacokinetic data for orphenadrine in rats following oral administration. This data can serve as a baseline for comparison when evaluating new formulations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Animal Model | Reference |
| This compound in combination with Paracetamol | 10 (as orphenadrine) | 181.3 ± 45.7 | 1.5 ± 0.5 | 876.4 ± 198.2 | Wistar Rats |
Note: The data presented is from a study where orphenadrine was co-administered with paracetamol, which may influence its pharmacokinetic profile.
Experimental Protocols
Protocol 1: Preparation of an Enhanced Oral Formulation (General Approach)
This protocol describes a general method for preparing a solution-based formulation to improve the solubility of this compound for oral administration in rats.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Purified water
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Weigh the required amount of this compound.
-
In a volumetric flask, dissolve the this compound in a mixture of PEG 400 and PG (e.g., a 1:1 ratio). Use a magnetic stirrer to facilitate dissolution.
-
Once completely dissolved, add purified water dropwise while stirring to reach the final desired volume and concentration.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for administration.
-
Prepare the formulation fresh on the day of the experiment.
Protocol 2: Oral Gavage Administration in Rats
This protocol provides a standardized procedure for oral gavage in rats to ensure consistent and accurate dosing.
Materials:
-
Dosing formulation
-
Appropriately sized syringes
-
Stainless steel, ball-tipped gavage needles (16-18 gauge for adult rats)
-
Animal scale
Procedure:
-
Weigh each rat to determine the correct volume of the formulation to be administered (typically 5-10 mL/kg).
-
Fill a syringe with the calculated volume of the dosing formulation and attach the gavage needle.
-
Gently restrain the rat, holding it in an upright position. The head should be slightly extended to align the mouth, esophagus, and stomach.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly down the esophagus into the stomach. If any resistance is met, withdraw the needle and reposition.
-
Once the needle is in the stomach, slowly administer the formulation.
-
After administration, gently withdraw the needle in a single, smooth motion.
-
Monitor the animal for a few minutes post-dosing for any signs of distress, such as labored breathing or fluid coming from the nose.
Visualizations
Caption: Experimental workflow for addressing poor oral bioavailability.
Caption: Troubleshooting decision tree for low plasma exposure.
References
Technical Support Center: Managing Off-Target Effects of Orphenadrine Citrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with orphenadrine citrate in experimental models. The information provided aims to help manage and understand the compound's off-target effects to ensure accurate and reproducible experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Unexpected Cell Death or Reduced Viability | 1. HERG Channel Blockade: Orphenadrine is a known inhibitor of the hERG potassium channel (IC₅₀ = 0.85 µM), which can lead to cardiotoxicity and cell death in susceptible cell types. 2. NMDA Receptor Antagonism: At higher concentrations (Kᵢ = 6.0 µM), blockade of NMDA receptors can interfere with neuronal survival pathways. 3. High Concentration: The concentration of this compound used may be too high for the specific cell line, leading to general toxicity. | 1. Control for HERG Blockade: Co-administer a known HERG channel activator as a control to see if it rescues the phenotype. 2. Dose-Response Curve: Perform a dose-response experiment to determine the lowest effective concentration for your desired on-target effect and to identify the threshold for cytotoxicity. 3. Use Specific Antagonists: To isolate the effect, use a specific NMDA receptor antagonist (e.g., AP5) as a positive control to compare the phenotype. |
| Inconsistent or Unexpected Behavioral Effects in Animal Models | 1. Antihistaminic Sedation: Orphenadrine is an H1 histamine receptor antagonist, which can cause sedation and alter motor activity, confounding behavioral readouts. 2. Anticholinergic Effects: Central anticholinergic effects can lead to confusion, memory impairment, and dizziness. 3. Dopamine/Norepinephrine Reuptake Inhibition: Orphenadrine can inhibit the reuptake of dopamine and norepinephrine, potentially leading to hyperactivity or other complex behavioral changes. | 1. Appropriate Controls: Include a control group treated with a sedative agent (e.g., diazepam) to compare sedative effects. Also, use a selective H1 antagonist (e.g., chlorpheniramine) to dissect the antihistaminic contribution. 2. Dose Selection: Use the lowest effective dose of this compound to minimize sedative and other central nervous system side effects. 3. Comprehensive Behavioral Battery: Employ a battery of behavioral tests to assess sedation, motor coordination (e.g., rotarod), and cognitive function (e.g., Morris water maze) to differentiate between desired and off-target effects. |
| Confounding Results in Pain and Inflammation Assays | 1. Analgesic Properties: Orphenadrine possesses analgesic properties independent of its muscle relaxant effects, which may be mediated through NMDA receptor antagonism and other central mechanisms. 2. Anti-inflammatory Effects: As an H1 receptor antagonist, orphenadrine can have anti-inflammatory effects by blocking histamine-mediated inflammation. | 1. Isolate Analgesic Mechanisms: In pain studies, include a control group treated with a standard analgesic with a different mechanism of action (e.g., morphine) for comparison. 2. Control for Anti-inflammatory Action: Use a selective H1 receptor antagonist as a control to determine the contribution of antihistaminic effects to the observed anti-inflammatory response. 3. Model Selection: Choose experimental models of pain and inflammation that allow for the differentiation of central and peripheral effects. |
| Alterations in Neuronal Firing and Synaptic Transmission | 1. Sodium Channel Blockade: Orphenadrine can block voltage-gated sodium channels, which will directly impact neuronal excitability and action potential propagation. 2. NMDA Receptor Antagonism: Blockade of NMDA receptors will inhibit glutamatergic excitatory neurotransmission. | 1. Electrophysiological Characterization: Use patch-clamp electrophysiology to characterize the effects of orphenadrine on specific ion channels (e.g., Na⁺, K⁺) in your experimental system. 2. Use of Specific Blockers: Compare the effects of orphenadrine to those of specific sodium channel blockers (e.g., tetrodotoxin) and NMDA receptor antagonists (e.g., AP5) to dissect the contribution of each off-target action. |
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound I should be aware of in my experiments?
A1: this compound is known for its "dirty" pharmacology, meaning it interacts with multiple targets beyond its intended mechanism as a muscle relaxant. The primary off-target effects to consider are:
-
H1 Histamine Receptor Antagonism: This can lead to sedative and anti-inflammatory effects.[1]
-
NMDA Receptor Antagonism: Orphenadrine acts as a non-competitive antagonist at the NMDA receptor, which can contribute to its analgesic and neuroprotective effects, but also confound studies on glutamatergic signaling.[2][3][4]
-
HERG Potassium Channel Blockade: This is a critical off-target effect that can induce cardiotoxicity and should be a consideration in any in vivo studies or when using cardiac-derived cell lines.
-
Sodium Channel Blockade: Orphenadrine can block several subtypes of voltage-gated sodium channels, affecting neuronal excitability.[5]
-
Norepinephrine and Dopamine Reuptake Inhibition: This can lead to complex effects on the central nervous system and behavior.
Q2: How can I differentiate between the intended anticholinergic effects and the off-target effects of orphenadrine?
A2: Differentiating these effects requires careful experimental design with appropriate controls.
-
For H1 Antagonism: Use a selective H1 antagonist (e.g., chlorpheniramine) and a selective muscarinic antagonist (e.g., atropine) as separate controls. If the observed effect is mimicked by the H1 antagonist but not the muscarinic antagonist, it is likely due to its antihistaminic properties.
-
For NMDA Receptor Antagonism: Use a specific NMDA receptor antagonist (e.g., AP5 or MK-801) as a positive control. If orphenadrine produces a similar effect, it is likely mediated by NMDA receptor blockade.
-
Dose-Response: The different targets of orphenadrine have varying affinities. By performing a detailed dose-response curve, you may be able to identify concentration ranges where one effect predominates.
Q3: What are the typical concentrations of this compound that show off-target effects in vitro?
A3: The effective concentrations for off-target effects vary:
-
HERG Channel Blockade: The IC₅₀ for HERG channel inhibition is approximately 0.85 µM.
-
NMDA Receptor Antagonism: The Kᵢ for the NMDA receptor is around 6.0 µM. Neuroprotective effects in cell culture have been observed at 12 µM.
It is crucial to perform a dose-response curve in your specific experimental system to determine the relevant concentrations for your observed effects.
Quantitative Data Summary
The following tables summarize the known quantitative data for the off-target effects of this compound.
Table 1: Receptor Binding and Ion Channel Inhibition
| Target | Parameter | Value | Species | Reference(s) |
| NMDA Receptor | Kᵢ | 6.0 ± 0.7 µM | Human | |
| HERG Potassium Channel | IC₅₀ | 0.85 µM | Human (HEK293 cells) |
Table 2: In Vitro and In Vivo Experimental Concentrations
| Experimental Model | Application | Concentration/Dose | Key Findings | Reference(s) |
| Rat Cerebellar Granule Cells | Neuroprotection against 3-NPA toxicity | 12 µM | Showed neuroprotective effects. | |
| Adult Male Sprague Dawley Rats | Neuroprotection against 3-NPA toxicity | 10, 20, 30 mg/kg (i.p.) | Dose-dependent reduction in mortality and neuronal damage. | |
| Mice | Antinociception | 0-25 mg/kg | Biphasic dose-response in hot-plate test; clear effects in formalin test. |
Experimental Protocols
Protocol 1: Control for H1-Receptor Antagonism in Cell Culture
Objective: To determine if an observed effect of this compound is due to its H1-receptor antagonist activity.
Materials:
-
Your cell line of interest
-
This compound
-
Histamine (agonist)
-
Chlorpheniramine (selective H1-receptor antagonist, as a control)
-
Appropriate cell culture medium and reagents
-
Assay-specific detection reagents (e.g., for measuring intracellular calcium or cytokine release)
Procedure:
-
Cell Seeding: Seed your cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment with Antagonists:
-
Treat one set of wells with varying concentrations of this compound.
-
Treat a second set of wells with varying concentrations of chlorpheniramine.
-
Include a vehicle control group.
-
Incubate for a sufficient time for the antagonists to bind to the receptors (e.g., 30-60 minutes).
-
-
Stimulation with Agonist:
-
Add a known concentration of histamine to the wells (a concentration that elicits a sub-maximal response is often ideal for seeing inhibition).
-
Include a control group that receives only the vehicle instead of histamine.
-
-
Assay Measurement:
-
After an appropriate incubation time with histamine, perform your assay to measure the cellular response (e.g., intracellular calcium flux, cytokine secretion).
-
-
Data Analysis:
-
Compare the inhibitory effect of this compound on the histamine-induced response to that of chlorpheniramine. If the dose-response curves and maximal inhibition are similar, it suggests the observed effect of orphenadrine is primarily mediated through H1-receptor antagonism.
-
Protocol 2: [³H]MK-801 Competitive Binding Assay for NMDA Receptor Antagonism
Objective: To quantify the binding affinity of this compound for the NMDA receptor.
Materials:
-
Rat brain membranes (or membranes from cells expressing NMDA receptors)
-
[³H]MK-801 (radioligand)
-
This compound (test compound)
-
Unlabeled MK-801 or another high-affinity NMDA receptor antagonist (for determining non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a suspension of your brain or cell membranes in the assay buffer.
-
Assay Setup: In a series of tubes, combine:
-
Total Binding: Membranes + [³H]MK-801 + Assay Buffer
-
Non-specific Binding: Membranes + [³H]MK-801 + excess unlabeled MK-801
-
Competitive Binding: Membranes + [³H]MK-801 + varying concentrations of this compound
-
-
Incubation: Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding of [³H]MK-801 against the log concentration of this compound.
-
Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ of this compound.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of [³H]MK-801 and Kₑ is its dissociation constant.
-
Protocol 3: Assessing HERG Channel Blockade using Automated Patch-Clamp
Objective: To determine the inhibitory effect of this compound on hERG potassium channels.
Materials:
-
A stable cell line expressing hERG channels (e.g., HEK293 or CHO cells)
-
Automated patch-clamp system (e.g., Patchliner, QPatch)
-
Appropriate internal and external solutions for recording potassium currents
-
This compound
-
A known hERG blocker as a positive control (e.g., E-4031)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells according to the manufacturer's protocol for the automated patch-clamp system.
-
System Setup: Prime the system with the internal and external solutions and load the cell suspension.
-
Seal Formation and Whole-Cell Configuration: The automated system will establish a high-resistance seal and achieve the whole-cell patch-clamp configuration.
-
Voltage Protocol: Apply a voltage protocol designed to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.
-
Baseline Recording: Record stable baseline hERG currents in the external solution (vehicle control).
-
Compound Application: Apply increasing concentrations of this compound to the cells and record the hERG currents at each concentration until a steady-state block is achieved.
-
Positive Control: Apply the known hERG blocker to confirm channel inhibition.
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration of this compound.
-
Normalize the current to the baseline recording to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: H1 Receptor Signaling Pathway and Orphenadrine's Antagonistic Action.
Caption: NMDA Receptor Signaling and Orphenadrine's Antagonistic Role.
Caption: Experimental Workflow for Isolating Orphenadrine's Off-Target Effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Reactome | CREB1 phosphorylation through NMDA receptor-mediated activation of RAS signaling [reactome.org]
- 3. A Signaling Cascade of Nuclear Calcium-CREB-ATF3 Activated by Synaptic NMDA Receptors Defines a Gene Repression Module That Protects against Extrasynaptic NMDA Receptor-Induced Neuronal Cell Death and Ischemic Brain Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Orphenadrine Citrate Interference with Fluorescent Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are using orphenadrine citrate in their experiments and are concerned about its potential interference with fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescent assay?
A1: Yes, this compound has the potential to interfere with fluorescent assays. This is primarily because this compound is an intrinsically fluorescent molecule, a property known as autofluorescence.[1] This means it can absorb light at one wavelength and emit it at a longer wavelength, which may be detected by the instrument and lead to inaccurate results.
Q2: What is autofluorescence and how can it affect my results?
A2: Autofluorescence is the natural tendency of a molecule to emit light after absorbing light. If the excitation and emission spectra of this compound overlap with those of the fluorophore used in your assay, the instrument may detect the fluorescence from both, leading to a falsely high signal. This can be misinterpreted as a biological effect, such as the activation or inhibition of a target.
Q3: At what wavelengths does this compound fluoresce?
A3: this compound has been shown to exhibit native fluorescence with an excitation maximum around 220 nm and an emission maximum around 285 nm in an ethanolic solution.[1] The fluorescence intensity can be enhanced in the presence of a surfactant like sodium dodecyl sulphate (SDS).[1]
Q4: Can this compound cause fluorescence quenching?
A4: While the primary reported interference is autofluorescence, any compound that absorbs light in the same region as the excitation or emission wavelengths of a fluorophore can potentially cause quenching (a decrease in the fluorescent signal) through the inner filter effect. The significance of this effect would depend on the concentration of this compound and the specific spectral properties of the assay's fluorophore.
Q5: How can I determine if this compound is interfering with my assay?
A5: The most direct method is to run a "compound-only" control. This involves measuring the fluorescence of a solution containing only this compound in the assay buffer at the same concentration and under the same conditions as your main experiment. A significant signal in this control well indicates interference.
Troubleshooting Guides
If you suspect or have confirmed that this compound is interfering with your fluorescent assay, follow these troubleshooting steps.
Issue 1: Unexpectedly High Fluorescence Signal
Possible Cause: Autofluorescence of this compound is contributing to the signal.
Troubleshooting Steps:
-
Run a Compound-Only Control: As mentioned in the FAQs, this is the first and most crucial step to confirm autofluorescence.
-
Perform a Spectral Scan: If your plate reader has the capability, perform a full excitation and emission scan of this compound in your assay buffer. This will give you a complete picture of its fluorescent profile and help you identify the wavelengths of maximum interference.
-
Red-Shift Your Assay: If the spectral scan reveals significant overlap, consider switching to a fluorophore with excitation and emission wavelengths that are further in the red spectrum and outside the fluorescence range of this compound.
-
Decrease Compound Concentration: If experimentally feasible, lowering the concentration of this compound may reduce its autofluorescence to a negligible level.
-
Data Correction: If the interference is moderate and consistent, you can subtract the signal from the compound-only control from your experimental wells. However, this assumes the interaction is purely additive and may not be accurate in all cases.
Issue 2: High Variability in Replicate Wells
Possible Cause: The compound may be precipitating at the concentration used, leading to light scatter which can be misinterpreted as fluorescence.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the assay plate for any signs of turbidity or precipitate in the wells containing this compound.
-
Solubility Test: Determine the solubility of this compound in your specific assay buffer to ensure you are working within its soluble range.
-
Lower Compound Concentration: Reducing the concentration may prevent precipitation.
-
Incorporate a Solubilizing Agent: If compatible with your assay, a small amount of a gentle solubilizing agent like DMSO (typically not exceeding 1%) can help maintain compound solubility.
Data Presentation
The following tables summarize the spectral properties of this compound and highlight potential areas of spectral overlap with common fluorophores.
Table 1: Spectral Properties of this compound
| Parameter | Wavelength (nm) | Conditions | Reference |
| Excitation Maximum | ~220 | Ethanolic Solution | [1] |
| Emission Maximum | ~285 | Ethanolic Solution | [1] |
Table 2: Potential for Spectral Overlap with Common Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Overlap with this compound |
| DAPI | 358 | 461 | Low (Excitation is far from Orphenadrine's peak) |
| Hoechst 33342 | 350 | 461 | Low (Excitation is far from Orphenadrine's peak) |
| Fluorescein (FITC) | 494 | 518 | Low (Significant separation in spectra) |
| Rhodamine B | 553 | 576 | Low (Significant separation in spectra) |
| Alexa Fluor 488 | 495 | 519 | Low (Significant separation in spectra) |
| Cyanine3 (Cy3) | 550 | 570 | Low (Significant separation in spectra) |
| Cyanine5 (Cy5) | 650 | 670 | Very Low (Far-red spectrum is unlikely to be affected) |
Note: While the primary fluorescence of orphenadrine is in the deep UV/blue region, it is still crucial to perform compound-only controls as broad-spectrum fluorescence or the presence of fluorescent impurities could cause interference in other spectral regions.
Experimental Protocols
Protocol 1: Determining this compound Autofluorescence
Objective: To quantify the intrinsic fluorescence of this compound under specific assay conditions.
Materials:
-
This compound
-
Assay buffer
-
Microplate (the same type used for the main assay)
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your experiment.
-
In a microplate, add the different concentrations of the this compound solution to a set of wells.
-
Include control wells containing only the assay buffer (no compound).
-
Incubate the plate under the same conditions (temperature, time) as your primary assay.
-
Measure the fluorescence in each well using the same excitation and emission wavelengths and instrument settings as your primary assay.
-
Plot the fluorescence intensity against the concentration of this compound to determine the concentration-dependent autofluorescence.
Protocol 2: Assessing Fluorescence Quenching
Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.
Materials:
-
This compound
-
Assay fluorophore (at the concentration used in the assay)
-
Assay buffer
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of the assay fluorophore in the assay buffer at the working concentration.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the fluorophore solution to a set of wells.
-
Add the serial dilutions of this compound to these wells.
-
Include control wells with the fluorophore and assay buffer only (no compound).
-
Incubate the plate under the same conditions as the primary assay.
-
Measure the fluorescence in each well. A decrease in fluorescence intensity with increasing concentrations of this compound indicates quenching.
Visualizations
References
Strategies to minimize orphenadrine citrate-induced sedation in behavioral studies
Welcome to the technical support center for researchers utilizing orphenadrine citrate in behavioral studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design and execute experiments that effectively minimize orphenadrine-induced sedation, ensuring the integrity of your behavioral data.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in a research setting.
| Issue | Potential Cause | Troubleshooting Steps |
| Excessive Sedation or Ataxia | Dose of this compound is too high. | - Review the dose-response table below to select a starting dose with a lower reported incidence of sedation. - Conduct a pilot study with a dose-range to determine the optimal dose for your specific animal model and behavioral paradigm. - Consider a dose reduction and assess if the therapeutic effect is maintained. |
| Timing of behavioral testing coincides with peak sedative effects. | - Consult the pharmacokinetic data to understand the time to peak concentration (Tmax) of orphenadrine in your model. - Adjust your experimental timeline to conduct behavioral testing after the peak sedative effects have subsided but while the therapeutic effect is still present. | |
| Inconsistent Behavioral Results | Variable drug absorption or metabolism. | - Ensure consistent administration route and technique. - Control for factors that can influence metabolism, such as age, sex, and diet of the animals. |
| Sedative effects are masking the true behavioral phenotype. | - Utilize behavioral assays that are less sensitive to motor impairment (see FAQs). - Consider co-administration with a non-sedating analgesic to potentially reduce the required dose of orphenadrine. | |
| Difficulty in Assessing Sedation Levels | Lack of a standardized scoring system. | - Implement a validated sedation scale, such as the MORPhA scale, for consistent and objective measurement of sedation levels.[1][2][3] |
Frequently Asked Questions (FAQs)
Dose and Administration
Q1: What is a recommended starting dose of this compound to minimize sedation in rodents?
A1: Based on preclinical studies, starting with a lower dose and titrating up is recommended. For mice, doses around 10-20 mg/kg (i.p.) have been used to assess its effects.[4] A study on the antinociceptive effects of orphenadrine in mice found effects at doses ranging from 0-25 mg/kg. It is crucial to perform a dose-response study for your specific behavioral test to find the optimal balance between the desired effect and sedation.
Q2: How does the route of administration affect sedation?
A2: The route of administration significantly impacts the pharmacokinetic profile of this compound. Intraperitoneal (i.p.) and oral (p.o.) administration will have different absorption rates and times to peak concentration. Oral administration generally has a slower onset and potentially prolonged effect compared to i.p. injection.[5] Understanding these differences is key to timing your behavioral experiments correctly.
Experimental Design
Q3: Are there behavioral tests that are less susceptible to the sedative effects of this compound?
A3: Yes, while locomotor-heavy tests like the open field and rotarod are highly sensitive to sedation, other assays may be less affected. Consider tests that rely on different modalities, such as:
-
Grip Strength Test: This can assess muscle relaxation without requiring extensive locomotion.
-
Hot Plate Test (for analgesia): While sedation can be a confounding factor, focusing on the latency to a specific response (e.g., paw lick) can still provide valuable data on analgesia.
-
Contextual Fear Conditioning: This memory-based task may be less influenced by mild motor impairment compared to tasks requiring continuous active exploration.
Q4: When is the optimal time to conduct behavioral testing after this compound administration?
A4: The optimal timing depends on the pharmacokinetic profile of orphenadrine in your specific animal model and the route of administration. In rats, the time to peak plasma concentration after oral administration is between 2 to 4 hours. It is advisable to conduct behavioral testing when the plasma concentration is in the therapeutic window but past the peak, which is often associated with the most pronounced sedative effects. A pilot study to determine the time course of both the desired effect and sedation is highly recommended.
Q5: Can I co-administer other compounds to counteract orphenadrine-induced sedation?
A5: Co-administration of a mild stimulant like caffeine has been shown to counteract the sedative effects of some antihistamines. However, it is critical to conduct thorough validation studies to ensure that the stimulant itself does not interfere with the behavioral paradigm you are investigating. The interaction between orphenadrine and caffeine has not been extensively studied in the context of behavioral research, so careful dose-finding and control experiments are essential. Amphetamines may also decrease the sedative activities of orphenadrine.
Alternatives
Q6: Are there alternative muscle relaxants with less sedative properties?
A6: Yes, if sedation remains a significant confounding factor, consider exploring other muscle relaxants that are reported to have a lower incidence of sedation. Some alternatives that could be investigated in your models include methocarbamol and metaxalone. However, the sedative profile of any compound can be dose-dependent and may vary between species and even strains.
Quantitative Data Summary
The following table summarizes available quantitative data on the effects of this compound in rodent models. Note that a direct comparison of therapeutic versus sedative effects at multiple doses within a single study is limited in the current literature.
| Animal Model | Dose (Route) | Therapeutic Effect Measured | Sedative/Motor Effect Measured | Key Findings | Source |
| Mice | 10 and 20 mg/kg (i.p.) | Potentiation of Anesthesia | Onset and duration of anesthesia | Orphenadrine pretreatment significantly decreased the onset and prolonged the duration of anesthesia induced by propofol and thiopental. | Al-Badrany et al., 2023 |
| Mice | 2.5, 5, and 10 mg/kg (i.p.) | Analgesia | Not explicitly measured, but noted as a CNS depressant | Orphenadrine produced analgesia in a dose-dependent manner. The median analgesic dose was found to be 2.49 mg/kg. | Al-Badrany & Al-Shadeedi, 2022 |
| Rats | 10 mg/kg (p.o.) | Not Assessed | Pharmacokinetics | Enantioselective pharmacokinetic behavior was observed. | Li et al., 2020 |
Experimental Protocols
Protocol 1: Assessment of Sedation Using a Validated Scale
This protocol utilizes the Minho Objective Rodent Phenotypical Anesthesia (MORPhA) scale, a validated tool for assessing the level of anesthesia and sedation in rodents.
Materials:
-
This compound solution
-
Test animals (mice or rats)
-
Observation chamber
-
Cotton swabs
-
Forceps with padded tips
-
Timer
Procedure:
-
Administer this compound at the desired dose and route.
-
Immediately place the animal in the observation chamber.
-
At predefined time points (e.g., 15, 30, 60, 90, 120 minutes post-administration), assess the animal based on the MORPhA scale criteria.
-
The MORPhA scale consists of 12 score levels across 5 stages:
-
Stage 1: Normal Voluntary Behavior (Score 0): Animal is active and alert.
-
Stage 2: Hindered Voluntary Movement (Scores 1-3): Observe for ataxia, circling, or reduced mobility.
-
Stage 3: Elicited Response to Non-noxious Stimuli (Scores 4-6): Test for responses to auditory cues (clapping) and tactile stimulation (touching with a cotton swab).
-
Stage 4: Elicited Response to Noxious Stimuli (Scores 7-10): Assess reflexes such as the pedal withdrawal reflex (toe pinch with padded forceps) and corneal reflex (gentle touch to the cornea with a sterile swab).
-
Stage 5: Absence of Response (Score 11): No response to any stimuli.
-
-
Record the score at each time point for each animal. This will provide a quantitative measure of the depth and duration of sedation.
Protocol 2: Open Field Test for Locomotor Activity and Anxiety-Like Behavior
The open field test is a common method to evaluate general locomotor activity and anxiety-like behavior, which can be indicative of sedation.
Materials:
-
Open field apparatus (a square or circular arena with walls)
-
Video tracking software
-
70% ethanol for cleaning
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle control.
-
At the desired time point post-administration, gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a predetermined duration (typically 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
Analyze the video using tracking software to quantify the following parameters:
-
Total distance traveled: A measure of overall locomotor activity. A decrease suggests sedation.
-
Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior. Sedated animals may show reduced exploration of the center.
-
Velocity: Average speed of movement.
-
Rearing frequency: Number of times the animal stands on its hind legs. This exploratory behavior may be reduced by sedation.
-
-
Thoroughly clean the apparatus with 70% ethanol between each animal to eliminate olfactory cues.
Protocol 3: Rotarod Test for Motor Coordination and Balance
The rotarod test is a standard assay for assessing motor coordination and balance, which are often impaired by sedative and muscle relaxant drugs.
Materials:
-
Rotarod apparatus
-
Test animals
Procedure:
-
Training: Prior to drug administration, train the animals on the rotarod for several trials to establish a stable baseline performance. This typically involves placing the animal on the rotating rod at a low, constant speed and recording the latency to fall.
-
Testing:
-
Administer this compound or vehicle control.
-
At the designated time point post-administration, place the animal on the rotarod.
-
The test can be run in two modes:
-
Fixed Speed: The rod rotates at a constant speed, and the latency to fall is recorded.
-
Accelerating Speed: The rotation speed gradually increases, and the speed at which the animal falls is recorded.
-
-
Conduct multiple trials with adequate rest periods in between.
-
-
A decrease in the latency to fall or the speed at which the animal falls is indicative of impaired motor coordination, which can be a result of sedation.
Visualizations
Caption: Experimental workflow for minimizing orphenadrine-induced sedation.
Caption: Putative signaling pathways of orphenadrine-induced sedation.
Caption: Troubleshooting logic for addressing orphenadrine-induced sedation.
References
Technical Support Center: Enhancing Orphenadrine Citrate Delivery Across the Blood-Brain Barrier
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the delivery of orphenadrine citrate across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound to the central nervous system (CNS)?
Orphenadrine is a muscarinic antagonist used for treating drug-induced parkinsonism and relieving pain from muscle spasms.[1] While its effects are centrally mediated, efficiently crossing the blood-brain barrier (BBB) can be a hurdle. The primary challenges include:
-
Physicochemical Properties: While orphenadrine is a relatively small and lipophilic molecule, its optimal concentration in the brain for therapeutic effect without significant side effects is a key consideration.
-
Efflux Pumps: Like many CNS drug candidates, orphenadrine may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the drug out of the brain.[2]
-
Off-Target Effects: As an anticholinergic agent, non-specific distribution can lead to undesirable side effects, making targeted delivery to the CNS crucial.[3][4]
Q2: What are the most promising strategies for enhancing the BBB penetration of this compound?
Currently, there is limited publicly available data on specific formulations of this compound for enhanced BBB delivery. However, based on established CNS drug delivery platforms, the most promising strategies would include:
-
Nanoparticle-Based Delivery: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect it from metabolic degradation, mask it from efflux pumps, and facilitate its transport across the BBB.[5]
-
Liposomal Formulations: Liposomes, especially those with modified surfaces (e.g., PEGylated or ligand-targeted), can improve the pharmacokinetic profile of this compound and enhance its brain uptake.
-
Prodrug Approach: Modifying the chemical structure of orphenadrine to create a more lipophilic and BBB-permeable prodrug that, once in the CNS, is converted to the active parent drug.
Q3: How do I choose the best in vitro model to screen my novel this compound formulation?
The choice of an in vitro model depends on the specific question you are asking:
-
For initial high-throughput screening of permeability: A Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is a cost-effective and rapid method to predict passive diffusion.
-
For studying both passive permeability and efflux: A cell-based Transwell model using immortalized brain endothelial cell lines (e.g., hCMEC/D3, bEnd.3) is suitable. Co-culture models that include astrocytes and pericytes can provide a more physiologically relevant barrier.
-
For detailed mechanistic studies: Advanced microfluidic "BBB-on-a-chip" models can mimic the shear stress of blood flow and allow for more complex co-culture systems, providing a more accurate prediction of in vivo performance.
Q4: What are the key physicochemical properties of this compound relevant to BBB penetration?
Understanding the physicochemical properties of orphenadrine is the first step in designing strategies to improve its BBB penetration.
| Property | Value | Implication for BBB Penetration |
| Molecular Weight | 269.4 g/mol | Below the general threshold of 400-500 Da, which is favorable for passive diffusion across the BBB. |
| LogP (Octanol/Water) | 3.8 | Indicates good lipophilicity, which is generally required for transcellular diffusion across the lipid membranes of the BBB. |
| Polar Surface Area (PSA) | 12.5 Ų | A low PSA is advantageous for BBB penetration. |
| Solubility | Sparingly soluble in water | May require formulation strategies to improve bioavailability for systemic administration. |
Troubleshooting Guides
Problem 1: Low and inconsistent brain uptake of my this compound formulation in in vivo studies.
-
Possible Cause 1: Formulation Instability.
-
Troubleshooting: Characterize your formulation (e.g., nanoparticle size, charge, and drug loading) before and after administration. Assess its stability in plasma. Consider modifying the formulation to improve stability, such as by adding PEGylation to liposomes or using a more robust polymer for nanoparticles.
-
-
Possible Cause 2: Rapid Clearance by the Reticuloendothelial System (RES).
-
Troubleshooting: If using nanoparticles or liposomes, their size and surface properties are critical. Particles that are too large or have a highly charged surface can be rapidly cleared by the liver and spleen. Surface modification with polyethylene glycol (PEG) can help to evade the RES and prolong circulation time.
-
-
Possible Cause 3: Active Efflux at the BBB.
-
Troubleshooting: Co-administer your formulation with a known P-gp inhibitor (e.g., verapamil, elacridar) in an animal model. A significant increase in brain concentration in the presence of the inhibitor would suggest that your formulation is a substrate for efflux pumps. Consider reformulating to mask the drug from these transporters.
-
Problem 2: My in vitro BBB model shows high permeability, but this does not translate to in vivo brain uptake.
-
Possible Cause 1: Overly simplified in vitro model.
-
Troubleshooting: A simple cell monolayer may not adequately represent the complexity of the in vivo BBB, which includes pericytes, astrocytes, and active efflux transporters. Upgrade your model to a co-culture system or a more advanced microfluidic model that incorporates shear stress.
-
-
Possible Cause 2: High Plasma Protein Binding.
-
Troubleshooting: Determine the plasma protein binding of your this compound formulation. High binding can limit the free fraction of the drug available to cross the BBB. In vitro models do not typically account for this.
-
-
Possible Cause 3: Peripheral Metabolism.
-
Troubleshooting: Your formulation may be rapidly metabolized in the liver or blood before it has a chance to reach the brain. Conduct pharmacokinetic studies to determine the half-life of your formulation in the bloodstream.
-
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assessment using a Cell-Based Transwell Assay
This protocol provides a general method for assessing the permeability of an this compound formulation across a brain endothelial cell monolayer.
-
Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) on collagen-coated Transwell inserts until a confluent monolayer is formed.
-
Barrier Integrity Measurement: Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. A high TEER value indicates the formation of tight junctions.
-
Permeability Assay:
-
Add the this compound formulation to the apical (upper) chamber of the Transwell.
-
At predetermined time points, collect samples from the basolateral (lower) chamber.
-
To assess efflux, perform the experiment in reverse, adding the formulation to the basolateral chamber and sampling from the apical chamber.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
Protocol 2: In Vivo Brain Microdialysis for Measuring Unbound this compound in the Brain
This protocol allows for the direct measurement of the pharmacologically active, unbound concentration of this compound in the brain extracellular fluid.
-
Animal Preparation: Anesthetize the animal model (e.g., rat, mouse) and surgically implant a microdialysis probe into the target brain region (e.g., striatum, hippocampus).
-
Probe Perfusion: Perfuse the microdialysis probe with an artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.
-
Drug Administration: Administer the this compound formulation systemically (e.g., intravenously, intraperitoneally).
-
Sample Collection: Collect dialysate samples at regular intervals.
-
Quantification: Analyze the concentration of this compound in the dialysate samples using a highly sensitive analytical method (e.g., LC-MS/MS).
-
Data Analysis: Plot the brain concentration of this compound over time to determine key pharmacokinetic parameters, such as Cmax (peak concentration), Tmax (time to peak concentration), and the area under the curve (AUC).
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced BBB-penetrating formulations.
Caption: Decision tree for troubleshooting low in vivo brain uptake of a formulation.
Caption: Nanoparticle-mediated transport mechanisms across the blood-brain barrier.
References
- 1. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Strategies for Enhanced Drug Delivery to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges of deprescribing and minimizing use of anticholinergic medications [regenstrief.org]
- 4. Anticholinergics and Central Nervous System Effects: Are We Confused? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming blood-brain barrier transport: Advances in nanoparticle-based drug delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in in vivo responses to orphenadrine citrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in in vivo responses to orphenadrine citrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a centrally acting skeletal muscle relaxant. Its mechanism of action is not fully elucidated but is thought to be related to its anticholinergic properties. It does not have a direct relaxing effect on skeletal muscles but rather acts on the central nervous system to reduce muscle spasms.[1] Additionally, it exhibits antihistaminic and mild analgesic properties.[1]
Q2: What are the main metabolic pathways for this compound?
A2: this compound is extensively metabolized in the liver, primarily through N-demethylation to its active metabolites, N-desmethylorphenadrine and N,N-didesmethylorphenadrine.[2] Hydroxylation is another metabolic route.[2] These metabolic processes are primarily mediated by cytochrome P450 (CYP) enzymes.
Q3: Which cytochrome P450 (CYP) enzymes are involved in orphenadrine metabolism?
A3: Several CYP enzymes are involved in the metabolism of orphenadrine, including CYP2B6, CYP2D6, CYP2C9, CYP1A2, CYP3A4, and CYP2A6.[3] This broad involvement of multiple CYP isoforms contributes to the potential for drug-drug interactions and variability in response.
Troubleshooting Guide
Issue 1: High Inter-Individual Variability in Response
Symptom: Inconsistent therapeutic effects or adverse events are observed across different animal subjects at the same dose.
Potential Causes:
-
Genetic Polymorphisms: Genetic variations in CYP enzymes, particularly CYP2B6 and CYP2D6, can lead to significant differences in the rate of orphenadrine metabolism. Animals can be poor, intermediate, extensive, or ultra-rapid metabolizers, which directly impacts drug exposure and response.
-
Drug-Drug Interactions: Co-administration of other drugs that are substrates, inducers, or inhibitors of the same CYP enzymes can alter the pharmacokinetics of orphenadrine.
-
Physiological State: Age, sex, and underlying health conditions of the experimental animals can influence drug metabolism and response.
Troubleshooting Steps:
-
Review Co-administered Medications: Identify all other substances the animals are receiving and check for known interactions with CYP2B6 and CYP2D6.
-
Consider Genetic Screening: If feasible, genotype the animals for common polymorphisms in the relevant CYP genes to stratify the population.
-
Standardize Animal Population: Ensure that the age, sex, and health status of the animals are consistent across experimental groups.
-
Dose-Response Studies: Conduct pilot dose-response studies in a small cohort to determine the optimal dose range for your specific animal population.
Issue 2: Unexpected Toxicity or Adverse Events
Symptom: Animals exhibit signs of toxicity such as seizures, excessive sedation, or cardiotoxicity at doses expected to be safe.
Potential Causes:
-
CYP Enzyme Inhibition: Co-administration of a CYP inhibitor can lead to higher than expected plasma concentrations of orphenadrine.
-
Poor Metabolizer Phenotype: Animals with a genetic predisposition for poor metabolism of orphenadrine will have increased exposure and a higher risk of toxicity.
-
Formulation Issues: Differences in the formulation of this compound (e.g., immediate-release vs. sustained-release) can impact the rate of absorption and peak plasma concentrations.
Troubleshooting Steps:
-
Verify Dosing and Formulation: Double-check the dose calculations and the specific formulation of this compound being used.
-
Analyze Plasma Concentrations: If possible, measure plasma concentrations of orphenadrine to confirm whether they are within the expected range.
-
Review for Inhibitors: Scrutinize the experimental protocol for any co-administered compounds that may inhibit relevant CYP enzymes.
-
Reduce the Dose: If toxicity is observed, consider reducing the dose and re-evaluating the response.
Issue 3: Lack of Efficacy
Symptom: The expected therapeutic effect of orphenadrine is not observed at standard doses.
Potential Causes:
-
CYP Enzyme Induction: Co-administration of a CYP inducer can accelerate the metabolism of orphenadrine, leading to lower plasma concentrations and reduced efficacy. Orphenadrine itself can act as a CYP2B inducer.
-
Ultra-Rapid Metabolizer Phenotype: Animals with a genetic makeup that leads to ultra-rapid metabolism of orphenadrine may clear the drug too quickly to achieve a therapeutic effect.
-
Incorrect Route of Administration: The route of administration can significantly affect the bioavailability of orphenadrine.
Troubleshooting Steps:
-
Review for Inducers: Check for any co-administered substances that are known to induce CYP2B6 or other relevant enzymes.
-
Increase the Dose or Dosing Frequency: In cases of suspected rapid metabolism, a higher or more frequent dose may be necessary.
-
Confirm Route of Administration: Ensure the intended route of administration is being followed correctly and is appropriate for the formulation.
-
Measure Plasma Levels: Quantifying plasma concentrations of orphenadrine can confirm if the lack of efficacy is due to low drug exposure.
Data Presentation
Table 1: Factors Influencing Orphenadrine Pharmacokinetics
| Factor | Effect on Orphenadrine Metabolism | Potential Impact on In Vivo Response |
| Genetic Polymorphism (e.g., CYP2B6, CYP2D6) | Altered enzyme activity (increased or decreased) | High inter-individual variability, risk of toxicity in poor metabolizers, lack of efficacy in ultra-rapid metabolizers. |
| CYP Enzyme Inhibitors (e.g., cimetidine) | Decreased metabolism, leading to higher plasma concentrations. | Increased risk of dose-dependent adverse effects and toxicity. |
| CYP Enzyme Inducers (e.g., phenobarbital) | Increased metabolism, leading to lower plasma concentrations. | Reduced efficacy at standard doses. |
| Co-administered CYP Substrates | Competition for the same metabolic enzymes. | Unpredictable changes in the pharmacokinetics of both drugs. |
| Age | Metabolic capacity can vary with age. | Potential for altered clearance and response in very young or old animals. |
| Sex | Sex-dependent differences in CYP enzyme expression have been reported. | May contribute to variability in response between male and female subjects. |
| Disease State | Liver or kidney impairment can affect drug metabolism and excretion. | Increased risk of toxicity in animals with compromised organ function. |
Table 2: Pharmacokinetic Parameters of Orphenadrine in Different Scenarios (Illustrative)
| Scenario | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Normal Metabolizer | 82.8 ± 26.2 | 3.0 ± 0.9 | 1565 ± 731 | 25.8 ± 10.3 |
| Poor Metabolizer (Hypothetical) | Increased | Delayed | Significantly Increased | Prolonged |
| Ultra-Rapid Metabolizer (Hypothetical) | Decreased | Unchanged | Significantly Decreased | Shortened |
| With CYP Inhibitor (Hypothetical) | Increased | Delayed | Increased | Prolonged |
| With CYP Inducer (Hypothetical) | Decreased | Unchanged | Decreased | Shortened |
Data for Normal Metabolizer from a study in 24 healthy human subjects. Hypothetical scenarios are illustrative of expected trends.
Experimental Protocols
Protocol 1: Quantification of Orphenadrine in Plasma by HPLC-DAD
This protocol is based on the methodology described by Saracino et al. (2009).
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a cyanopropyl SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 1 mL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 5% acetonitrile in water.
-
Elute orphenadrine with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Conditions:
-
Column: Pentafluorophenyl reversed-phase column.
-
Mobile Phase: Acetonitrile and phosphate buffer mixture.
-
Detection: Diode array detector (DAD) at 220 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards in blank plasma.
-
Process the standards and samples as described above.
-
Construct a calibration curve by plotting the peak area ratio of orphenadrine to the internal standard against the concentration.
-
Determine the concentration of orphenadrine in the unknown samples from the calibration curve.
-
Protocol 2: Quantification of Orphenadrine in Plasma by LC-MS/MS
This protocol is based on the methodology described by Lee et al. (2006).
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an internal standard.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Inject a portion of the supernatant into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series or equivalent.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and ammonium formate buffer.
-
MS/MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for orphenadrine and the internal standard. For orphenadrine: m/z 270.3 → 181.
-
-
Data Analysis:
-
Quantify orphenadrine concentrations using the peak area ratios relative to the internal standard against a calibration curve.
-
Visualizations
Caption: Orphenadrine metabolic pathway.
Caption: Troubleshooting workflow for orphenadrine experiments.
Caption: Orphenadrine's multi-target signaling interactions.
References
- 1. Orphenadrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacokinetic, metabolism and withdrawal time of orphenadrine in camels (Camelus dromedarius) after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orphenadrine and methimazole inhibit multiple cytochrome P450 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Orphenadrine citrate formulation challenges for preclinical research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with orphenadrine citrate formulation for preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound relevant to formulation?
A1: this compound is a white, crystalline powder with a bitter taste and is practically odorless.[1][2] It is the citrate salt of the tertiary amine orphenadrine.[1] Key properties include:
Understanding these properties is crucial for selecting appropriate solvents and anticipating potential formulation challenges such as solubility and stability.
Q2: What is the solubility of this compound in common preclinical vehicles?
Q3: How stable is this compound in solution?
A3: this compound is susceptible to degradation under certain conditions. Forced degradation studies have shown that it is relatively stable in acidic conditions but can degrade in the presence of strong bases and oxidizing agents. It is also sensitive to light, so formulations should be protected from light. The pH of aqueous solutions should be maintained between 5.0 and 6.0 for optimal stability of parenteral formulations.
Q4: What are some common excipients compatible with this compound for preclinical formulations?
A4: For parenteral formulations, common excipients include sodium chloride for isotonicity, sodium hydroxide or hydrochloric acid for pH adjustment, and sodium bisulfite as an antioxidant. For oral suspensions, wetting agents like Tween 80 and suspending agents like methylcellulose are commonly used.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Vehicles
Problem: I am having difficulty dissolving this compound in an aqueous vehicle for my in vivo study.
Troubleshooting Steps:
-
pH Adjustment: Orphenadrine is a weak base with a pKa of 8.4. Its aqueous solubility is pH-dependent and increases at a lower pH. Try adjusting the pH of your vehicle to between 5.0 and 6.0 with a suitable buffer or dilute acid.
-
Co-solvents: If pH adjustment is insufficient, consider using a co-solvent system. Start with a small percentage of a water-miscible organic solvent such as ethanol or DMSO and gradually increase the concentration. Be mindful of the potential toxicity of the co-solvent in your animal model.
-
Solubilizing Agents: For parenteral formulations, consider using complexing agents like cyclodextrins. For oral formulations, surfactants can enhance solubility. Compatibility and toxicity of these agents must be carefully evaluated.
-
Sonication: Gentle warming and sonication can aid in the dissolution of this compound.
dot graph TD { A[Start: Poor Aqueous Solubility] --> B{Is the pH of the vehicle < 7?}; B -->|Yes| C{Have you tried sonication/gentle warming?}; B -->|No| D[Adjust pH to 5.0-6.0]; D --> C; C -->|Yes| E{Is the drug dissolved?}; C -->|No| F[Apply sonication/gentle warming]; F --> E; E -->|Yes| G[End: Solubilized]; E -->|No| H{Consider co-solvents (e.g., Ethanol, DMSO)}; H --> I{Is the formulation for parenteral use?}; I -->|Yes| J[Consider cyclodextrins]; I -->|No| K[Consider surfactants for oral use]; J --> L[Evaluate toxicity of excipients]; K --> L; L --> G;
} Troubleshooting workflow for poor aqueous solubility.
Issue 2: Formulation Instability (Precipitation or Degradation)
Problem: My this compound formulation is showing precipitation over time, or I suspect it is degrading.
Troubleshooting Steps:
-
Check pH: Verify that the pH of your formulation is within the optimal range of 5.0-6.0 for aqueous solutions. Changes in pH upon storage can lead to precipitation.
-
Protect from Light: this compound is light-sensitive. Store your formulation in amber vials or protect it from light in another appropriate manner.
-
Consider Antioxidants: If you suspect oxidative degradation, especially for parenteral formulations, consider adding an antioxidant like sodium bisulfite.
-
Storage Temperature: Store your formulations at a controlled room temperature or refrigerated, as specified for the particular formulation type. Avoid freezing unless the stability in a frozen state has been confirmed.
-
Analytical Confirmation: Use a stability-indicating method, such as HPLC, to confirm the identity and concentration of this compound and to detect any degradation products.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water | Sparingly soluble (~14 mg/mL) | Solubility is pH-dependent. |
| Water (with sonication) | 5.74 - 10 mg/mL | Sonication can improve the rate of dissolution. |
| Ethanol (96%) | Slightly soluble (≥2.74 mg/mL) | Gentle warming and sonication may be required. |
| Dimethyl sulfoxide (DMSO) | 92 - 100 mg/mL | A good solvent for preparing concentrated stock solutions. |
| Propylene Glycol | Data not available | Experimental determination recommended. |
| Polyethylene Glycol (PEG 400) | Data not available | Experimental determination recommended. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
Objective: To determine the equilibrium solubility of this compound in a specific vehicle.
Materials:
-
This compound powder
-
Selected vehicle (e.g., saline, phosphate buffer, co-solvent mixture)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
Method:
-
Add an excess amount of this compound powder to a vial containing a known volume of the selected vehicle.
-
Tightly cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of your analytical method.
-
Analyze the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the solubility in mg/mL or other appropriate units.
Protocol 2: Preparation of an this compound Solution for Injection (for Research Use)
Objective: To prepare a sterile solution of this compound for parenteral administration in preclinical studies.
Materials:
-
This compound powder
-
Water for Injection (WFI)
-
Sodium Chloride
-
Sodium Hydroxide solution (e.g., 0.1 N) for pH adjustment
-
Sterile vials and closures
-
Sterile syringe filters (0.22 µm)
Method:
-
In a sterile container, dissolve sodium chloride in WFI to make an isotonic solution (0.9% w/v).
-
Accurately weigh the required amount of this compound and add it to the saline solution while stirring.
-
Slowly add sodium hydroxide solution dropwise to aid dissolution and adjust the pH to between 5.0 and 6.0.
-
Once the this compound is completely dissolved, check the final pH and adjust if necessary.
-
Sterile filter the solution through a 0.22 µm syringe filter into a sterile vial.
-
Securely cap the vial.
-
Store the formulation protected from light at a controlled room temperature.
Protocol 3: Preparation of an this compound Suspension for Oral Gavage
Objective: To prepare a uniform suspension of this compound for oral administration in preclinical studies.
Materials:
-
This compound powder
-
Suspending vehicle (e.g., 0.5% methylcellulose in water)
-
Wetting agent (e.g., 0.1% Tween 80 in the vehicle)
-
Mortar and pestle
-
Graduated cylinder
-
Stir plate and stir bar
Method:
-
Accurately weigh the required amount of this compound powder.
-
If the particle size is large, gently triturate the powder in a mortar and pestle to obtain a fine, uniform powder.
-
In the mortar, add a small amount of the suspending vehicle containing the wetting agent to the powder to form a smooth paste. This ensures complete wetting of the drug particles.
-
Gradually add the remaining suspending vehicle to the paste while continuously stirring or triturating to form a uniform suspension.
-
Transfer the suspension to a graduated cylinder and add the vehicle to the final desired volume.
-
Stir the suspension with a magnetic stir bar for at least 15-30 minutes before each use to ensure homogeneity.
-
Store the suspension in a tightly sealed container, protected from light, at a controlled temperature.
References
Validation & Comparative
Orphenadrine Citrate vs. Carisoprodol: A Comparative Analysis of their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the mechanisms of action of two widely prescribed muscle relaxants: orphenadrine citrate and carisoprodol. By presenting supporting experimental data, detailed methodologies, and visual representations of their molecular pathways, this document aims to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Comparative Quantitative Data
The following table summarizes the available quantitative data on the primary pharmacological targets of this compound and carisoprodol. It is important to note that these values are derived from separate studies and may not be directly comparable due to differing experimental conditions.
| Drug | Target | Parameter | Value | Reference |
| This compound | NMDA Receptor | Ki | 6.0 µM | [1][2][3] |
| Muscarinic Acetylcholine Receptor M1 | Kd | 48 nM | [4][5] | |
| Muscarinic Acetylcholine Receptor M2 | Kd | 213 nM | ||
| Muscarinic Acetylcholine Receptor M3 | Kd | 120 nM | ||
| Muscarinic Acetylcholine Receptor M4 | Kd | 170 nM | ||
| Muscarinic Acetylcholine Receptor M5 | Kd | 129 nM | ||
| Carisoprodol | GABAA Receptor (α1β2γ2) | EC50 (Direct Gating) | 88.2 µM | |
| GABAA Receptor (α1β2) | EC50 (Direct Gating) | 87.4 µM | ||
| GABAA Receptor (α1β1γ2) | Potency (Potentiation) | 33.1 µM | ||
| GABAA Receptor (α1β2γ2) | Potency (Potentiation) | 88.2 µM |
Mechanisms of Action
This compound
This compound's mechanism of action is multifaceted, primarily involving the central nervous system. It does not directly act on skeletal muscles. Its therapeutic effects are attributed to two main actions:
-
NMDA Receptor Antagonism : Orphenadrine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. By blocking the NMDA receptor, orphenadrine can modulate glutamatergic signaling, which is involved in pain perception and muscle tone.
-
Anticholinergic and Antihistaminic Effects : Orphenadrine also exhibits significant anticholinergic (muscarinic receptor antagonist) and antihistaminic (H1 receptor antagonist) properties. Its structural similarity to diphenhydramine underlies these effects. The anticholinergic action is thought to contribute to its muscle relaxant effects by reducing cholinergic transmission in the central nervous system.
Carisoprodol
The primary mechanism of action of carisoprodol is the modulation of the GABAA receptor, the main inhibitory neurotransmitter receptor in the brain. This action is mediated by both carisoprodol itself and its active metabolite, meprobamate.
-
Direct and Allosteric Modulation of GABAA Receptors : Carisoprodol and meprobamate bind to the GABAA receptor, enhancing the inhibitory effects of GABA. This leads to an increased influx of chloride ions into neurons, causing hyperpolarization and reduced neuronal excitability. This generalized depression of the central nervous system contributes to muscle relaxation and sedation. Studies have shown that carisoprodol can directly activate GABAA receptors and also positively modulate the receptor's response to GABA.
-
Role of Meprobamate : A significant portion of carisoprodol is metabolized to meprobamate, which also has sedative and anxiolytic properties through its action on GABAA receptors.
Signaling Pathway Diagrams
Figure 1: Orphenadrine's antagonistic action on NMDA and muscarinic receptors.
Figure 2: Carisoprodol and Meprobamate's modulation of the GABA-A receptor.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Carisoprodol
This protocol is a summary of the methodology used to assess the effects of carisoprodol on GABAA receptors expressed in Human Embryonic Kidney (HEK293) cells.
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in appropriate media.
-
Cells are transiently transfected with cDNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2L) using a suitable transfection reagent.
2. Electrophysiological Recordings:
-
Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
-
The membrane potential is clamped at -60 mV.
-
Patch pipettes are filled with an internal solution containing CsCl, EGTA, HEPES, and Mg-ATP.
-
The external solution contains NaCl, HEPES, CaCl2, KCl, MgCl2, and glucose.
3. Drug Application:
-
GABA and carisoprodol solutions are prepared in the external solution.
-
Drugs are applied to the recorded cell via a gravity-fed perfusion system.
-
To assess allosteric modulation, carisoprodol is co-applied with a concentration of GABA that elicits approximately 20% of the maximal response (EC20).
-
To assess direct gating, carisoprodol is applied in the absence of GABA.
4. Data Analysis:
-
Currents are amplified, filtered, and digitized.
-
Concentration-response curves are generated by plotting the peak current amplitude as a function of drug concentration.
-
Data are fitted to a sigmoidal function to determine parameters such as EC50 and maximal efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
Orphenadrine Citrate and Memantine: A Comparative Analysis of NMDA Receptor Antagonism
Published: November 27, 2025
This guide provides a detailed comparative analysis of orphenadrine citrate and memantine, focusing on their mechanisms and potency as N-methyl-D-aspartate (NMDA) receptor antagonists. The content is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research.
Introduction and Overview
The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a ligand-gated ion channel involved in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity, a process implicated in various neurodegenerative disorders. Consequently, NMDA receptor antagonists have been a focal point of drug development.
Memantine is a well-characterized, moderate-affinity uncompetitive NMDA receptor antagonist approved for the treatment of moderate-to-severe Alzheimer's disease.[1][2][3] Its therapeutic efficacy is attributed to its ability to preferentially block pathological, excessive NMDA receptor activation while sparing normal synaptic function.[4]
Orphenadrine , primarily known as a centrally acting muscle relaxant and anticholinergic agent, also exhibits weak antagonistic activity at NMDA receptors.[5] This action is considered secondary to its primary indications but contributes to its overall pharmacological profile and potential neuroprotective effects.
This guide compares these two compounds' interactions with the NMDA receptor, highlighting differences in their potency, binding kinetics, and functional effects.
Mechanism of NMDA Receptor Antagonism
Both memantine and orphenadrine act as uncompetitive (open-channel) antagonists of the NMDA receptor. This means they bind to a site within the receptor's ion channel, accessible only when the channel is opened by the concurrent binding of the agonists glutamate and glycine (or D-serine). This voltage-dependent blockade prevents the excessive influx of calcium ions (Ca²⁺) associated with excitotoxicity.
Memantine's unique therapeutic profile is due to its rapid, voltage-dependent kinetics and moderate affinity. It can quickly dissociate from the channel upon transient, physiological activation, thus not interfering with normal neurotransmission. Orphenadrine also blocks the open NMDA receptor channel in a voltage-dependent manner with fast kinetics, binding to the phencyclidine (PCP) site within the channel.
Caption: Uncompetitive antagonists bind within the open ion channel.
Comparative Pharmacological Data
The primary distinction between memantine and orphenadrine lies in their binding affinity and potency at the NMDA receptor. Memantine is significantly more potent, with affinity values in the low micromolar to high nanomolar range, whereas orphenadrine's affinity is weaker.
| Parameter | This compound | Memantine | Reference(s) |
| Mechanism | Uncompetitive (Open-Channel) Antagonist | Uncompetitive (Open-Channel) Antagonist | , |
| Binding Site | Phencyclidine (PCP) / MK-801 site | Phencyclidine (PCP) / MK-801 site | , |
| Ki (Inhibitor Constant) | 6.0 µM | ~0.5 - 1.0 µM | , |
| IC50 (Functional Inhibition) | 16.2 µM (at -70 mV) | ~0.5 - 1.25 µM (NR1/2A) | , |
| Voltage Dependency | Strong | Strong | , |
| Kinetics | Fast on-rate, concentration-independent off-rate | Fast on/off-rate kinetics | , |
Table 1: Comparison of pharmacological parameters for this compound and memantine at the NMDA receptor.
Experimental Protocols
The quantitative data presented above are typically derived from two key experimental techniques: radioligand binding assays and whole-cell patch-clamp electrophysiology.
Radioligand Binding Assay (Competitive)
This assay quantifies the affinity of a test compound (orphenadrine or memantine) by measuring its ability to displace a known radiolabeled ligand, such as [³H]MK-801, from the NMDA receptor's PCP binding site. The output is an IC50 value, which can be converted to an inhibitor constant (Ki).
Detailed Methodology:
-
Membrane Preparation: Rat cerebral cortex tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and re-suspended in the assay buffer. Protein concentration is determined via a Bradford assay.
-
Assay Setup: The assay is conducted in 96-well plates.
-
Total Binding: Wells contain the membrane preparation and a fixed concentration of [³H]MK-801.
-
Non-specific Binding (NSB): Wells contain the membrane preparation, [³H]MK-801, and a saturating concentration of an unlabeled competitor (e.g., 10 µM MK-801) to determine background binding.
-
Competition: Wells contain the membrane preparation, [³H]MK-801, and serial dilutions of the test compound (orphenadrine or memantine).
-
-
Incubation: Plates are incubated (e.g., for 60 minutes at room temperature) to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Filters are washed quickly with ice-cold buffer.
-
Quantification: Filters are placed in scintillation vials with a scintillation cocktail, and radioactivity is measured in a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting NSB from total binding. The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value.
Caption: Workflow for a competitive radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the functional effect of an antagonist on ion flow through NMDA receptors in live cells, such as cultured neurons or HEK293 cells expressing specific NMDA receptor subunits.
Detailed Methodology:
-
Cell Preparation: Cells are cultured on coverslips. For recombinant studies, cells (e.g., HEK293) are transfected with cDNAs for the desired NMDA receptor subunits (e.g., GluN1/GluN2A).
-
Recording Setup: A coverslip is placed in a recording chamber on a microscope stage and perfused with an external solution (e.g., artificial cerebrospinal fluid). A glass micropipette filled with an internal solution is positioned against a single cell.
-
Whole-Cell Configuration: Gentle suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.
-
Current Recording: The cell is voltage-clamped at a negative holding potential (e.g., -70 mV) to maximize the inward current and maintain the Mg²⁺ block. NMDA receptor-mediated currents are evoked by applying a solution containing NMDA (or glutamate) and a co-agonist (glycine/D-serine).
-
Antagonist Application: After recording a stable baseline current, the agonist solution containing a specific concentration of the test compound (orphenadrine or memantine) is applied. The reduction in the current amplitude reflects the blocking action of the antagonist.
-
Data Analysis: The inhibitory effect is measured at various antagonist concentrations. The data are plotted as percent inhibition versus the log concentration of the antagonist, and a dose-response curve is fitted to determine the IC50 value.
Caption: Workflow for a whole-cell patch-clamp experiment.
Conclusion
While both this compound and memantine are uncompetitive NMDA receptor antagonists, they exhibit significant differences in their potency and clinical application.
-
Memantine is a potent, well-studied antagonist whose moderate affinity and rapid kinetics are central to its use in treating Alzheimer's disease by normalizing glutamatergic overactivity without disrupting essential physiological function.
-
This compound is a much weaker NMDA receptor antagonist. Its clinical effects as a muscle relaxant are primarily driven by its anticholinergic properties, though its NMDA receptor activity may contribute to its analgesic and neuroprotective profile.
For researchers in drug development, this comparison underscores the importance of affinity and kinetics in defining the therapeutic window and clinical utility of NMDA receptor modulators. Memantine serves as a benchmark for a clinically successful antagonist, while orphenadrine represents a compound where NMDA antagonism is a secondary, weaker component of a broader pharmacological profile.
References
- 1. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 4. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Articles [globalrx.com]
Orphenadrine Citrate's Impact on NMDA Receptors in Primary Neurons: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orphenadrine citrate's effects on N-methyl-D-aspartate (NMDA) receptors in primary neurons, benchmarked against other well-characterized NMDA receptor antagonists. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Executive Summary
This compound, a drug with a history of use as a muscle relaxant and antiparkinsonian agent, also functions as an uncompetitive antagonist of the NMDA receptor.[1] Experimental data indicates that it binds to the phencyclidine (PCP) binding site within the NMDA receptor channel, thereby blocking ion flow in a voltage-dependent manner. This mechanism of action is shared with other antagonists such as memantine, ketamine, and MK-801. While direct comparative studies of orphenadrine against these agents in the same primary neuron type are limited, this guide consolidates available data to offer a quantitative and qualitative comparison of their effects on NMDA receptor function.
Comparative Efficacy at the NMDA Receptor
The following tables summarize the quantitative data on the potency and kinetics of this compound and other NMDA receptor antagonists. It is important to note that the experimental conditions, such as the specific type of primary neurons and recording parameters, can influence these values.
Table 1: Inhibitory Potency of NMDA Receptor Antagonists
| Compound | Ki (µM) vs. [3H]MK-801 Binding | IC50 (µM) for NMDA-induced Currents | Neuron Type | Reference |
| This compound | 6.0 ± 0.7 | 16.2 ± 1.6 (at -70 mV) | Cultured Superior Colliculus Neurons | [1] |
| 11.6 ± 4.7 (mitochondrial potential) | Dissociated Cerebellar Granule Cells | |||
| 13.5 ± 2.3 (cytoplasmic membrane potential) | Dissociated Cerebellar Granule Cells | |||
| Memantine | - | 1.04 ± 0.26 | Freshly Dissociated Hippocampal Neurons | [2] |
| 2.2 ± 0.2 (at -70 mV) | Cultured Superior Colliculus Neurons | [3] | ||
| Ketamine | - | 0.43 ± 0.10 | Freshly Dissociated Hippocampal Neurons | [2] |
| MK-801 | - | 0.12 ± 0.01 | Freshly Dissociated Hippocampal Neurons | |
| 0.14 ± 0.04 (at -70 mV) | Cultured Superior Colliculus Neurons |
Table 2: Kinetic Properties of NMDA Receptor Channel Blockade
| Compound | On-rate (Kon) (106 M-1s-1) | Off-rate (Koff) (s-1) | Blocking/Unblocking Kinetics | Neuron Type | Reference |
| This compound | 0.013 ± 0.002 | 0.230 ± 0.004 | Fast | Cultured Superior Colliculus Neurons | |
| Memantine | - | - | Fast | - | |
| MK-801 | - | - | Slow | - |
Table 3: Differential Effects on Synaptic vs. Extrasynaptic NMDA Receptors in Hippocampal Neurons
| Compound (Concentration) | % Blockade of Synaptic NMDA Currents | % Blockade of Extrasynaptic NMDA Currents | Reference |
| Memantine (1 µM) | 27.1 ± 1.3% | 50.4 ± 1.3% | |
| MK-801 (1 µM) | ~96% | ~96% | |
| MK-801 (100 nM) | ~92% | ~92% |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of action of uncompetitive NMDA receptor antagonists like orphenadrine, the downstream signaling consequences, and a typical experimental workflow for their study.
Experimental Protocols
Primary Neuron Culture
Objective: To obtain healthy primary cortical or hippocampal neurons for electrophysiological and biochemical assays.
Materials:
-
E18 Sprague-Dawley rat embryos
-
Dissection medium: Hank's Balanced Salt Solution (HBSS)
-
Digestion solution: Papain (20 units/ml) in HBSS
-
Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated coverslips or culture plates
Protocol:
-
Euthanize pregnant E18 rat and harvest embryos.
-
Dissect cortices or hippocampi from embryonic brains in ice-cold HBSS.
-
Mince the tissue and incubate in papain solution at 37°C for 20-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in plating medium.
-
Plate the neurons onto poly-D-lysine coated surfaces at a desired density.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
Change half of the medium every 3-4 days. Neurons are typically ready for experiments between 7 and 14 days in vitro (DIV).
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure NMDA receptor-mediated currents and the inhibitory effects of orphenadrine and other antagonists.
Materials:
-
Primary neuron culture on coverslips
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.001 tetrodotoxin, 0.01 glycine, pH 7.4 (Mg2+-free to relieve voltage-dependent block).
-
Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
Patch pipettes (3-5 MΩ resistance)
-
Patch-clamp amplifier and data acquisition system
-
NMDA and antagonist solutions
Protocol:
-
Transfer a coverslip with cultured neurons to the recording chamber and perfuse with external solution.
-
Approach a neuron with a patch pipette filled with internal solution and establish a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
Apply NMDA (e.g., 100 µM) to the neuron using a fast perfusion system to evoke an inward current.
-
After establishing a stable baseline NMDA-evoked current, co-apply varying concentrations of orphenadrine or other antagonists with NMDA.
-
Record the reduction in the peak and steady-state current amplitude.
-
Wash out the antagonist to observe the reversibility of the block.
-
Analyze the data to determine IC50 values and kinetic parameters.
Intracellular Calcium Imaging
Objective: To visualize and quantify changes in intracellular calcium concentration ([Ca2+]i) in response to NMDA receptor activation and its blockade by orphenadrine.
Materials:
-
Primary neuron culture on glass-bottom dishes
-
Fura-2 AM calcium indicator dye
-
External solution (as above)
-
Fluorescence microscopy system with an excitation wavelength switcher (340/380 nm) and an emission filter (510 nm).
Protocol:
-
Incubate the primary neurons with Fura-2 AM (e.g., 5 µM) for 30-45 minutes at 37°C.
-
Wash the cells with external solution to remove excess dye.
-
Mount the dish on the microscope stage and perfuse with external solution.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
Apply NMDA to stimulate an increase in [Ca2+]i, observed as an increase in the 340/380 nm fluorescence ratio.
-
Following a washout period, pre-incubate the neurons with orphenadrine for a few minutes.
-
Co-apply NMDA and orphenadrine and record the change in the Fura-2 ratio.
-
Calculate the ratio of fluorescence intensities to determine the relative changes in [Ca2+]i.
Western Blot for Phospho-CREB
Objective: To assess the effect of orphenadrine on the NMDA receptor-mediated phosphorylation of the transcription factor CREB.
Materials:
-
Primary neuron cultures
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents and imaging system
Protocol:
-
Treat primary neuron cultures with NMDA in the presence or absence of orphenadrine for a specified time (e.g., 5-15 minutes).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-phospho-CREB antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an anti-total-CREB antibody for normalization.
-
Quantify the band intensities to determine the change in CREB phosphorylation.
Conclusion
This compound acts as a fast, uncompetitive antagonist at the NMDA receptor, with a potency in the low micromolar range. Its mechanism of action is similar to other well-known open-channel blockers. The available data suggests that orphenadrine's kinetic properties are more akin to the clinically well-tolerated memantine than the more potent but slower-unblocking MK-801. However, a definitive comparative analysis is hampered by the lack of head-to-head studies in the same primary neuron populations. Further research is warranted to directly compare the electrophysiological and downstream signaling effects of orphenadrine with other NMDA receptor antagonists in primary cortical and hippocampal neurons. Such studies will be crucial in fully elucidating the therapeutic potential and neurobiological effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticholinergic Profile of Orphenadrine Citrate: An In Vitro Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vitro comparison of the anticholinergic activity of orphenadrine citrate against other well-known anticholinergic agents. Through a detailed examination of experimental data and methodologies, this document aims to objectively confirm and characterize the anticholinergic properties of this compound at the molecular level.
Orphenadrine, a centrally acting skeletal muscle relaxant, is known to possess anticholinergic properties which contribute to its therapeutic effects and side-effect profile.[1][2] This guide delves into the in vitro evidence that substantiates this activity, offering a direct comparison with established muscarinic receptor antagonists.
Comparative Analysis of Muscarinic Receptor Binding Affinities
The anticholinergic effects of drugs are primarily mediated through their interaction with muscarinic acetylcholine receptors (mAChRs), of which there are five subtypes (M1-M5). The affinity of a compound for these receptors is a key indicator of its anticholinergic potency. Radioligand binding assays are the gold standard for determining these binding affinities, typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). Lower Kd or Ki values indicate a higher binding affinity.
This compound has been demonstrated to be a nonselective muscarinic antagonist, binding to all five muscarinic receptor subtypes. The table below summarizes the binding affinities (Kd values) of orphenadrine for the human M1-M5 receptors. For a robust comparison, this guide would ideally present Ki or IC50 values for this compound and its alternatives—atropine, dicycloverine, and amitriptyline—from a single, head-to-head in vitro study. However, despite extensive searches, a single study containing a direct comparison of all these compounds with orphenadrine under identical experimental conditions could not be located. Therefore, the following table presents data for each compound from separate in vitro studies, and caution should be exercised when making direct comparisons due to potential variations in experimental protocols.
| Compound | Receptor Subtype | Binding Affinity (K_d/K_i, nM) | Reference |
| Orphenadrine | M1 | 48 | [3] |
| M2 | 213 | [3] | |
| M3 | 120 | [3] | |
| M4 | 170 | ||
| M5 | 129 | ||
| Atropine | M1 | 1.6 | |
| M2 | ~1.6-4.6 | ||
| M3 | ~1.6-4.6 | ||
| Dicyclomine | M1 | 14 | |
| Amitriptyline | Muscarinic (general) | 13 |
Note: The data presented is compiled from various sources and should be interpreted with caution due to potential differences in experimental conditions.
Experimental Protocols
The determination of anticholinergic activity in vitro predominantly relies on competitive radioligand binding assays and functional assays.
Experimental Protocol: In Vitro Competitive Radioligand Binding Assay for Muscarinic Receptors
This protocol provides a representative methodology for determining the binding affinity of a test compound, such as this compound, for muscarinic receptor subtypes.
1. Materials:
- Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
- Radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist).
- Test compounds (this compound and comparators) at various concentrations.
- Non-specific binding control (e.g., a high concentration of atropine).
- Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
- 96-well microplates.
- Glass fiber filters.
- Scintillation fluid and a scintillation counter.
2. Procedure:
- Incubation: In each well of the microplate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd value), and either the assay buffer (for total binding), the non-specific binding control, or the test compound at varying concentrations.
- Equilibration: Incubate the plates at room temperature for a sufficient period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Mechanism and Workflow
To better understand the underlying principles and experimental procedures, the following diagrams illustrate the mechanism of anticholinergic action and a typical workflow for an in vitro competitive binding assay.
References
- 1. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]
- 2. Positive cooperative interaction of quaternary anticholinergics with functional muscarinic receptors in bovine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Orphenadrine and Baclofen for Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skeletal muscle relaxants are a cornerstone in the management of musculoskeletal disorders and spasticity. Among the centrally acting agents, orphenadrine and baclofen are widely prescribed yet possess distinct pharmacological profiles. This guide provides an objective, data-driven comparison of their mechanisms of action, efficacy, and safety profiles to inform research and drug development.
Mechanism of Action
The fundamental difference between orphenadrine and baclofen lies in their molecular targets and signaling pathways. Baclofen is a selective agonist for the gamma-aminobutyric acid type B (GABA-B) receptor, while orphenadrine's mechanism is not fully elucidated but is believed to involve central anticholinergic and NMDA receptor antagonist activities.[1]
Baclofen Signaling Pathway
Baclofen exerts its effects by activating GABA-B receptors, which are G-protein coupled receptors. This activation leads to the inhibition of adenylyl cyclase, a decrease in calcium influx, and an increase in potassium efflux.[2][3] The cumulative effect is hyperpolarization of the neuronal membrane, leading to reduced neuronal excitability and inhibition of neurotransmitter release.[3][4]
Orphenadrine's Putative Signaling Pathway
Orphenadrine's primary mechanism is thought to be its central anticholinergic action, blocking muscarinic receptors. It is structurally similar to diphenhydramine and also possesses antihistaminic (H1 receptor antagonist) and NMDA receptor antagonist properties. The combination of these actions likely contributes to its muscle relaxant effects by modulating neuronal activity in the central nervous system.
Quantitative Data Summary
Direct comparative preclinical data on the potency of orphenadrine and baclofen are limited. However, available data for each drug from various animal models provide insights into their muscle relaxant efficacy.
| Parameter | Orphenadrine | Baclofen | Reference(s) |
| Preclinical Efficacy (ED50) | |||
| Rotarod (mice) | Data not available | 5.6 - 12 mg/kg, p.o. | |
| Traction test (rats) | Data not available | 5.6 - 12 mg/kg, p.o. | |
| Grip-strength (mice) | Data not available | 5.6 - 12 mg/kg, p.o. | |
| Clinical Efficacy | |||
| Low Back Pain (RMDQ Improvement) | 9.5 (95% CI 7.4-11.5) | 10.6 (95% CI 8.6-12.7) | |
| Muscle Cramps in Cirrhosis | Statistically significant improvement in frequency, duration, and pain score compared to placebo. | Statistically significant improvement in frequency, severity, and duration of muscle cramps. | |
| Pharmacokinetics | |||
| Bioavailability | ~95% | 70-85% | |
| Time to Peak Concentration | 2-4 hours | 2-3 hours | |
| Elimination Half-life | 13.2 - 20.1 hours | 2-6 hours | |
| Metabolism | Liver (CYP450) | Primarily renal excretion (unchanged) |
RMDQ: Roland-Morris Disability Questionnaire; CI: Confidence Interval; p.o.: oral administration.
Experimental Protocols
The assessment of muscle relaxant properties involves a variety of preclinical and clinical methodologies.
Preclinical Assessment of Muscle Relaxation
A common workflow for in vivo evaluation of muscle relaxants in animal models is depicted below.
Rotarod Test: This test assesses motor coordination. Animals are placed on a rotating rod, and the latency to fall is measured. A shorter latency in the drug-treated group compared to the control group indicates muscle relaxation.
Inclined Plane Test: This method measures the maximum angle at which an animal can remain on an inclined plane without sliding down. A decrease in this angle in the drug-treated group suggests muscle relaxant activity.
Grip Strength Test: This test quantifies muscle strength by measuring the peak force an animal exerts while gripping a horizontal bar. A reduction in grip strength is indicative of muscle relaxation.
Clinical Assessment of Spasticity
In clinical trials, spasticity is often assessed using standardized scales:
-
Modified Ashworth Scale (MAS): A 6-point scale that grades muscle tone based on the resistance encountered during passive movement of a joint.
-
Tardieu Scale: This scale assesses spasticity by evaluating the muscle's reaction to passive stretch at different velocities.
Adverse Effects
Both orphenadrine and baclofen have distinct side effect profiles, primarily related to their actions on the central nervous system.
| Adverse Effect | Orphenadrine | Baclofen |
| Common | Dry mouth, dizziness, drowsiness, blurred vision, constipation, urine retention, headache | Drowsiness, dizziness, weakness, fatigue, confusion, nausea |
| Serious | Anaphylaxis, aplastic anemia | Seizures (with abrupt withdrawal), respiratory depression |
Conclusion
Orphenadrine and baclofen are effective muscle relaxants that operate through distinct molecular mechanisms. Baclofen's targeted action on GABA-B receptors makes it a primary choice for spasticity of spinal origin. Orphenadrine's broader pharmacological profile, including anticholinergic effects, may contribute to its efficacy in painful musculoskeletal conditions. The choice between these agents in a clinical or research setting should be guided by the specific condition being treated, the desired pharmacological action, and the potential for adverse effects. Further head-to-head preclinical and clinical studies are warranted to provide more definitive comparative efficacy and potency data.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A physiological role for GABAB receptors and the effects of baclofen in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent replication of published findings on orphenadrine citrate's neuroprotective effects
A Note on Independent Replication: Despite published findings on the neuroprotective properties of orphenadrine citrate, a comprehensive review of publicly available scientific literature reveals a notable absence of direct, independent replication studies. The majority of the research originates from a limited number of research groups. This guide, therefore, summarizes the existing evidence for this compound's neuroprotective effects and provides a comparative analysis with conceptually similar neuroprotective agents, namely memantine and ketamine, which also function as N-methyl-D-aspartate (NMDA) receptor antagonists. This comparison is based on their shared mechanism of action rather than on head-to-head experimental data.
This compound: An Overview of its Neuroprotective Potential
Orphenadrine, a drug primarily known for its muscle relaxant and anticholinergic properties, has been investigated for its potential neuroprotective effects. The proposed mechanism centers on its activity as a non-competitive NMDA receptor antagonist[1][2]. Overactivation of NMDA receptors leads to excessive calcium influx into neurons, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity. By blocking the NMDA receptor, orphenadrine is thought to mitigate this damage.
Key Findings from Preclinical Studies:
-
In Vitro Evidence: In cultured rat cerebellar granule cells, orphenadrine demonstrated a protective effect against neurotoxicity induced by 3-nitropropionic acid (3-NPA), a mitochondrial toxin that causes excitotoxic neuronal death[1][2].
-
In Vivo Evidence: In rodent models, orphenadrine has shown protective effects against excitotoxicity induced by agents like kainic acid and 3-NPA. For instance, pre-treatment with orphenadrine was found to block the increase in markers of neuronal damage in the hippocampus of rats treated with kainic acid. Similarly, it reduced mortality and neuronal damage markers in a rat model of 3-NPA toxicity[1].
Comparative Analysis with Alternative NMDA Receptor Antagonists
Given the shared mechanism of NMDA receptor antagonism, this guide compares the experimental findings for orphenadrine with two other well-studied NMDA receptor antagonists, memantine and ketamine.
Memantine: An uncompetitive, low-to-moderate affinity NMDA receptor antagonist, memantine is approved for the treatment of Alzheimer's disease. Its neuroprotective effects have been studied in various models of neuronal injury.
Ketamine: A non-competitive NMDA receptor antagonist, ketamine is used as an anesthetic and is being investigated for its rapid-acting antidepressant and neuroprotective properties.
Quantitative Data Comparison
The following tables summarize the available quantitative data from preclinical studies on orphenadrine, memantine, and ketamine, focusing on their neuroprotective actions.
Table 1: In Vitro Neuroprotective Effects
| Compound | Model System | Neurotoxin | Effective Concentration | Outcome Measure |
| This compound | Rat Cerebellar Granule Cells | 3-Nitropropionic Acid (100 µM) | 12 µM | Prevention of cell aggregation, volume diminution, and neurite fragmentation |
| Memantine | Rat Cortical Neurons | NMDA (100 µM) | 2.5 - 5 µM | Full reversal of NMDA-induced toxicity (MTT and LDH assays) |
| Ketamine | Not directly comparable in a similar in vitro neurotoxicity assay from the reviewed literature. |
Table 2: In Vivo Neuroprotective Effects
| Compound | Animal Model | Injury Model | Effective Dose | Outcome Measure |
| This compound | Rat | 3-Nitropropionic Acid (30 mg/kg/day for 3 days) | 30 mg/kg/day, i.p. | Prevention of the increase in neuronal damage markers ([³H]-PK 11195 binding and HSP27 expression); Dose-dependent reduction in mortality |
| Memantine | Rat | Ischemic Stroke | 5-50 mg/kg | Improved neurological function |
| Ketamine | Mouse | Middle Cerebral Artery Occlusion (MCAO) | 10 mg/kg | Attenuation of brain injury and behavioral abnormalities |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the key studies cited.
This compound: 3-Nitropropionic Acid (3-NPA) Induced Neurotoxicity Model
-
In Vitro Protocol (Rat Cerebellar Granule Cells):
-
Cerebellar granule cells are cultured for 7-10 days.
-
Orphenadrine is added to the culture medium at various concentrations 30 minutes prior to the addition of 3-NPA.
-
3-NPA (dissolved in culture medium and neutralized to pH 7.4) is added to the cells.
-
Cell death and viability are assessed 24 hours later using the neutral red assay and laser scanning cytometry.
-
-
In Vivo Protocol (Rat Model):
-
Adult male Sprague Dawley rats are used.
-
Orphenadrine is administered intraperitoneally (i.p.) once daily for 3 days.
-
30 minutes after each orphenadrine injection, 3-NPA is administered.
-
Markers of neuronal damage, such as peripheral-type benzodiazepine receptor (PBR) binding and heat shock protein 27 (HSP27) expression, are measured in brain tissue.
-
Memantine: NMDA-Induced Excitotoxicity Model
-
In Vitro Protocol (Rat Cortical Neurons):
-
Primary cultures of rat cortical neurons are established.
-
Memantine is added simultaneously with NMDA to the culture medium.
-
Neurotoxicity is induced by exposing the cultures to NMDA for a specified period (e.g., 3 hours).
-
Cell viability and death are quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the lactate dehydrogenase (LDH) assay.
-
Ketamine: Stroke Model
-
In Vivo Protocol (Mouse Middle Cerebral Artery Occlusion - MCAO):
-
Ischemic stroke is induced in mice through MCAO.
-
(R)-ketamine is administered at a specific dose (e.g., 10 mg/kg) at various time points relative to the MCAO procedure (e.g., 30 minutes before or 1 hour after, and again at 24 hours post-MCAO).
-
Neurological deficits are assessed using behavioral tests.
-
Brain tissue is analyzed to determine the extent of the infarct and other markers of brain injury.
-
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway for NMDA receptor antagonist-mediated neuroprotection and a general experimental workflow for assessing neuroprotective agents.
Caption: Proposed neuroprotective mechanism of NMDA receptor antagonists.
Caption: General experimental workflow for evaluating neuroprotective agents.
Conclusion
The existing preclinical data suggests that this compound may possess neuroprotective properties, likely through its action as an NMDA receptor antagonist. However, the lack of independent replication studies is a significant limitation in validating these findings. A comparative analysis with other NMDA receptor antagonists like memantine and ketamine, based on their shared mechanism of action, provides a broader context for understanding the potential of this class of drugs in neuroprotection. Further rigorous and independent research is warranted to conclusively establish the neuroprotective efficacy and therapeutic potential of this compound.
References
Comparative safety and efficacy of different skeletal muscle relaxants in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the preclinical performance of various skeletal muscle relaxants, supported by experimental data. It is intended to serve as a resource for researchers and professionals involved in the development of novel therapeutics for muscle spasticity and musculoskeletal disorders. Below, we present quantitative efficacy and safety data, detailed experimental methodologies, and visualizations of key signaling pathways to facilitate a comprehensive understanding of the preclinical profiles of these agents.
Comparative Efficacy of Skeletal Muscle Relaxants
The efficacy of skeletal muscle relaxants is evaluated in preclinical models through various behavioral and electrophysiological assessments. These tests measure motor coordination, muscle tone, and the ability of a compound to alleviate induced muscle spasms or spasticity. The following tables summarize the median effective dose (ED50) for several common muscle relaxants in different rodent models. Lower ED50 values are indicative of higher potency.
| Centrally-Acting Muscle Relaxants | ||||
| Muscle Relaxant | Test | Animal Model | ED50 (mg/kg) | Route of Administration |
| Diazepam | Anticonvulsant (Pentetrazol-induced) | Mouse | 0.10 - 0.24 | Intravenous |
| Diazepam | Rotarod | Mouse | ~5 (effective dose) | Oral |
| Tizanidine | Straub Tail Inhibition | Mouse | 1.2 | Oral |
| Tizanidine | Hind Limb Extensor Reflex | Rabbit | 0.02 | Intravenous |
| Baclofen | Rotarod | Mice | - | - |
Table 1: Preclinical Efficacy of Centrally-Acting Skeletal Muscle Relaxants.[1][2]
| Peripherally-Acting and Other Muscle Relaxants | ||||
| Muscle Relaxant | Test | Animal Model | ED50 (mg/kg) | Route of Administration |
| Dantrolene | - | - | - | - |
| Carisoprodol | - | - | - | - |
| Cyclobenzaprine | - | - | - | - |
Table 2: Preclinical Efficacy of Peripherally-Acting and Other Skeletal Muscle Relaxants. (Data for this table is currently limited in the public domain).
Comparative Safety of Skeletal Muscle Relaxants
Preclinical safety evaluation of skeletal muscle relaxants involves determining the potential for adverse effects, primarily through acute toxicity studies. The median lethal dose (LD50) is a common measure, indicating the dose at which 50% of the test animals die. A higher LD50 value suggests lower acute toxicity.
| Skeletal Muscle Relaxant | Animal Model | LD50 (mg/kg) | Route of Administration |
| Diazepam | Mouse | 720 | Oral |
| Diazepam | Rat | 1180 | Oral |
| Tizanidine | Mouse | 141 | Oral |
| Tizanidine | Rat | 286 | Oral |
| Baclofen | Mouse | 145 | Oral |
| Baclofen | Rat | 200 | Oral |
| Dantrolene | Rat | >5000 | Oral |
| Carisoprodol | Mouse | 1320 | Oral |
| Carisoprodol | Rat | 1500 | Oral |
| Cyclobenzaprine | Mouse | 338 | Oral |
| Cyclobenzaprine | Rat | 425 | Oral |
Table 3: Acute Toxicity of Skeletal Muscle Relaxants in Rodents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the protocols for key experiments used to assess the efficacy of skeletal muscle relaxants.
Rotarod Test
Objective: To evaluate the effect of a muscle relaxant on motor coordination and balance by measuring the time an animal can remain on a rotating rod.[1][3][4]
Apparatus: A rotating rod, typically with a non-slippery surface, divided into lanes to test multiple animals simultaneously. The speed of rotation can be constant or accelerating.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes.
-
Training/Baseline Measurement: Place each animal on the stationary rod. Once stable, start the rotation at a set speed (e.g., 4 rpm) or with a defined acceleration (e.g., 4 to 40 rpm over 5 minutes). Record the latency to fall for each animal before drug administration. Animals that cannot remain on the rod for a predetermined minimum time may be excluded. This consists of multiple trials with inter-trial intervals.
-
Drug Administration: Administer the muscle relaxant or vehicle control via the desired route (e.g., intraperitoneal, oral).
-
Testing: At a predetermined time after drug administration (e.g., 30 minutes), place the animal back on the rotarod and record the latency to fall.
-
Data Analysis: Compare the mean latency to fall between the drug-treated and control groups. A significant decrease in the latency to fall in the treated group is indicative of muscle relaxation and impaired motor coordination.
Inclined Plane Test
Objective: To determine the muscle relaxant activity of a compound by measuring the maximum angle at which an animal can remain on an inclined plane without sliding down.
Apparatus: An adjustable plane with a surface that provides grip (e.g., covered with a rubber mat).
Procedure:
-
Acclimation: Acclimate the animals to the testing environment.
-
Drug Administration: Administer the muscle relaxant or vehicle control.
-
Testing: At a specified time after administration, place the animal on the inclined plane at a certain angle (e.g., 65 degrees). Observe the animal for a set period (e.g., 30 seconds). Record whether the animal is able to maintain its position or slides down.
-
Data Analysis: The percentage of animals in the drug-treated group that are unable to remain on the inclined plane is calculated and compared to the control group. Alternatively, the maximum angle at which the animal can maintain its position can be determined.
Locomotor Activity Test
Objective: To assess the sedative effects of muscle relaxants by measuring spontaneous locomotor activity.
Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor the animal's movement.
Procedure:
-
Acclimation: Allow the animal to acclimate to the testing room.
-
Baseline Measurement: Place the animal in the open-field arena and record its baseline locomotor activity for a specific duration (e.g., 15-60 minutes).
-
Drug Administration: Administer the muscle relaxant or vehicle control.
-
Testing: Place the animal back in the arena and record its locomotor activity for the same duration.
-
Data Analysis: Compare the total distance traveled, number of line crossings, or time spent mobile between the drug-treated and control groups. A significant decrease in locomotor activity suggests a sedative effect.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of skeletal muscle relaxants are mediated through various signaling pathways. The diagrams below illustrate the key mechanisms for three major classes of muscle relaxants.
Caption: Baclofen's Mechanism of Action.
Caption: Tizanidine's Mechanism of Action.
Caption: Dantrolene's Mechanism of Action.
Experimental Workflow
The following diagram outlines a general workflow for the preclinical evaluation of a novel skeletal muscle relaxant.
Caption: Preclinical Evaluation Workflow.
References
Evaluating the Relative Potency of Orphenadrine Citrate and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orphenadrine citrate is a centrally acting skeletal muscle relaxant with a multifaceted pharmacological profile, exhibiting anticholinergic, antihistaminic, and NMDA receptor antagonist properties.[1][2] Its therapeutic effects are attributed to its complex interactions with various neurotransmitter systems. Understanding the relative potency of orphenadrine and its analogs, including its primary metabolites, is crucial for elucidating its complete mechanism of action and for the development of novel therapeutics with improved efficacy and safety profiles. This guide provides a comparative analysis of the potency of orphenadrine and its known analogs, supported by available experimental data and detailed methodologies.
Comparative Potency of Orphenadrine and its Analogs
The following table summarizes the available quantitative data on the binding affinities of orphenadrine and its key analog, nefopam, as well as its primary metabolites, N-demethylorphenadrine (tofenacin) and N,N-didemethylorphenadrine.
| Compound | Target Receptor | Potency (Ki / IC50) | Notes |
| Orphenadrine | NMDA Receptor (PCP binding site) | Ki: 6.0 ± 0.7 μM[3][4] | Uncompetitive antagonist. |
| Muscarinic Receptors | Potent antagonist[5] | Specific Ki values for subtypes are not readily available in the searched literature. | |
| Histamine H1 Receptor | - | Known H1 antagonist activity, but specific Ki/IC50 values were not found in the conducted search. | |
| Nefopam | Histamine H1 Receptor | IC50: 0.8 μM | Moderate affinity. |
| Histamine H2 Receptor | IC50: 6.9 μM | Moderate affinity. | |
| NMDA Receptor (PCP binding site) | >1 mM | Very low affinity; approximately 1 mM required for 50% displacement of [3H]MK-801. | |
| N-demethylorphenadrine (Tofenacin) | Muscarinic Receptors | Potent antagonist | Specific quantitative data on binding affinity is limited in the available literature. |
| NMDA Receptor | - | Data not available in the searched literature. | |
| Histamine H1 Receptor | - | Data not available in the searched literature. | |
| N,N-didemethylorphenadrine | Muscarinic Receptors | - | Data not available in the searched literature. |
| NMDA Receptor | - | Data not available in the searched literature. | |
| Histamine H1 Receptor | - | Data not available in the searched literature. | |
| Hydroxyl-orphenadrine | - | - | Data not available in the searched literature. |
Experimental Protocols
The determination of the binding affinities of orphenadrine and its analogs to their respective receptors is typically achieved through radioligand binding assays. Below are detailed methodologies for the key experiments.
Muscarinic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for muscarinic acetylcholine receptors.
Materials:
-
Receptor Source: Homogenates of tissues rich in muscarinic receptors (e.g., rat brain cortex) or cell lines expressing specific recombinant human muscarinic receptor subtypes (e.g., CHO-M1 cells).
-
Radioligand: [³H]-Pirenzepine for M1 selectivity or [³H]-N-methylscopolamine ([³H]-NMS) for general muscarinic receptor binding.
-
Non-specific Binding Control: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound and its analogs at varying concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.
-
Assay Incubation: In a 96-well plate, incubate the membrane preparation with the radioligand and varying concentrations of the test compound.
-
Determination of Non-specific Binding: In a parallel set of wells, incubate the membranes with the radioligand and a high concentration of atropine.
-
Equilibrium: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
NMDA Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the phencyclidine (PCP) binding site within the NMDA receptor channel.
Materials:
-
Receptor Source: Homogenates of rat forebrain or other brain regions rich in NMDA receptors.
-
Radioligand: [³H]-MK-801.
-
Non-specific Binding Control: MK-801 (10 µM) or phencyclidine (PCP).
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4.
-
Co-agonists: Glutamate and glycine (to open the ion channel and allow access to the PCP site).
-
Test Compounds: this compound and its analogs at varying concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize the brain tissue in ice-cold assay buffer, centrifuge, and wash the resulting pellet multiple times to remove endogenous glutamate and glycine.
-
Assay Incubation: Incubate the prepared membranes in the assay buffer containing saturating concentrations of glutamate and glycine, the [³H]-MK-801 radioligand, and a range of concentrations of the test compound.
-
Determination of Non-specific Binding: In a separate set of tubes, include a high concentration of unlabeled MK-801 or PCP to determine non-specific binding.
-
Equilibrium: Incubate the mixture at room temperature for an extended period (e.g., 2-4 hours) to allow the radioligand to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding and determine the IC50 and Ki values as described for the muscarinic receptor binding assay.
Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the histamine H1 receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) or from tissues with high H1 receptor density (e.g., guinea pig cerebellum).
-
Radioligand: [³H]-Mepyramine (also known as pyrilamine).
-
Non-specific Binding Control: Mianserin (10 µM) or a high concentration of an unlabeled H1 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound and its analogs at varying concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Prepare cell or tissue membranes as described for the muscarinic receptor assay.
-
Assay Incubation: In a 96-well plate, combine the membrane preparation, [³H]-mepyramine, and varying concentrations of the test compound.
-
Determination of Non-specific Binding: Include control wells with a high concentration of an unlabeled H1 antagonist to determine non-specific binding.
-
Equilibrium: Incubate the plates at 25°C for a sufficient time to reach equilibrium (e.g., 4 hours).
-
Filtration: Separate bound and free radioligand by rapid vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding, and determine the IC50 and Ki values as previously described.
Visualizations
Orphenadrine Metabolic Pathway
Caption: Metabolic conversion of orphenadrine to its primary metabolites.
Experimental Workflow for Binding Affinity Determination
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orphenadrine - Wikipedia [en.wikipedia.org]
- 3. Tofenacin | C17H21NO | CID 25315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The binding of some antidepressant drugs to brain muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Orphenadrine Citrate in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper disposal of Orphenadrine Citrate, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (inspected prior to use), and tightly fitting safety goggles.[1] If there is a risk of dust or aerosol formation, a full-face respirator or an approved dust mask should be used.[1][2]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][3]
-
Avoid Contamination: Do not contaminate water, foodstuffs, or feed during handling and disposal. Prevent the chemical from entering drains or sewer systems.
Waste Characterization and Regulatory Overview
Proper disposal hinges on correctly classifying the waste material. While this compound is not explicitly listed as a P- or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is classified as "very toxic to aquatic life with long lasting effects". This characteristic may require it to be managed as a hazardous waste.
Crucial Step: All laboratory personnel must consult with their institution's Environmental Health & Safety (EHS) department to determine the final waste classification based on local, state, and federal regulations. The disposal pathway will be dictated by this determination.
Disposal of this product and any by-products must comply with the requirements of environmental protection and waste disposal legislation.
Step-by-Step Disposal Protocol
The following protocol outlines the general steps for disposing of this compound waste. The specific path (hazardous or non-hazardous) will be determined after consulting with your EHS department.
Step 1: Waste Collection and Segregation
-
Collect all this compound waste, including expired or unused material, contaminated labware (e.g., vials, pipette tips), and spill cleanup debris.
-
Keep the chemical waste in suitable, closed, and clearly labeled containers.
-
Do not mix this compound waste with other waste streams unless directed to do so by your EHS department.
Step 2: Containerization and Labeling
-
Use a dedicated, leak-proof waste container compatible with chemical waste.
-
Label the container clearly with "Hazardous Waste" (or as directed by EHS) and "this compound". Include the accumulation start date.
Step 3: Storage of Waste
-
Store the sealed waste container in a designated, secure area, such as a satellite accumulation area or a central hazardous waste storage facility.
-
The storage area should be a dry, cool, and well-ventilated place, away from incompatible materials.
Step 4: Arrange for Professional Disposal
-
This compound waste must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Contact your institution's EHS department to arrange for pickup by a licensed waste disposal contractor.
-
Do not discharge this compound to sewer systems.
Step 5: Disposal of Empty Containers
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as chemical waste following the steps above.
-
After triple-rinsing, the container can be offered for recycling or reconditioning, or punctured to make it unusable and disposed of in a sanitary landfill, as per institutional guidelines.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate personnel to a safe area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.
-
Collect the spilled material and absorbent into a suitable, sealed container for disposal.
-
Clean the spill area thoroughly.
-
Report the spill to your EHS department.
Data Presentation
No quantitative regulatory limits for the disposal of this compound were identified in the search results. The primary data available relates to its acute toxicity, which informs its handling and risk assessment rather than specific disposal thresholds.
| Parameter | Value | Source |
| RCRA Waste Code | Not listed as a P or U series waste. | Spectrum Chemical SDS |
| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects. | Lupin SDS |
| Acute Oral Toxicity (LD50) | 150 mg/kg (Mouse) | Sciencelab.com MSDS |
| Disposal Concentration Limits | No data available. | N/A |
Experimental Protocols
The procedural, step-by-step guidance provided in Section 3 constitutes the disposal protocol for this compound in a laboratory setting. No experimental methodologies for disposal were cited in the search results.
Mandatory Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound in a laboratory setting.
References
Essential Safety and Handling Protocols for Orphenadrine Citrate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Orphenadrine Citrate. Adherence to these procedural steps is vital for ensuring personal safety and proper disposal.
Hazard Identification and GHS Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 3 or 4) : Toxic or harmful if swallowed[1][2][3][4][5].
-
Skin and Eye Irritation : May cause irritation upon contact.
-
Respiratory Irritation : Inhalation of dust may irritate the lungs.
-
Aquatic Toxicity : Very toxic to aquatic life with long-lasting effects.
Severe over-exposure can have significant health consequences, including dizziness, drowsiness, blurred vision, and cardiovascular effects.
Occupational Exposure and Toxicity Data
Currently, specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies. The available acute toxicity data is summarized below.
| Parameter | Value | Species | Source |
| Oral LD50 | 150 mg/kg | Mouse | |
| OSHA PEL | No Established Limit | N/A | |
| ACGIH TLV | No Established Limit | N/A | |
| NIOSH REL | No Established Limit | N/A |
Personal Protective Equipment (PPE) Protocol
A risk assessment should be conducted to determine the appropriate level of PPE required for the specific handling task. The following provides a general guideline.
Engineering Controls
-
Ventilation : Always handle this compound in a well-ventilated area. Local exhaust ventilation or a chemical fume hood should be used to minimize exposure to dust or aerosols.
-
Safety Stations : Ensure that a safety shower and an eyewash station are readily accessible in the work area.
Standard Handling PPE
-
Eye Protection : Wear protective safety glasses with side shields. If there is a splash potential, chemical splash goggles or a face shield should be used.
-
Hand Protection : Chemically compatible, impervious gloves (e.g., nitrile or latex) are mandatory to prevent skin contact. Gloves should be inspected before use and changed regularly.
-
Body Protection : A standard laboratory coat should be worn to protect street clothing.
Respiratory Protection
-
Dust/Aerosol Exposure : If operations are likely to generate dust or aerosols (e.g., weighing, preparing solutions), a NIOSH-approved dust mask or respirator (such as an N95) must be used. Personnel must be fit-tested and trained in accordance with OSHA standards.
PPE for Large Spills or Fire
-
Full Protection : In the event of a large spill or fire, a full protective suit, boots, and a self-contained breathing apparatus (SCBA) are required.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
